physicochemical properties of 4-amino-N-(2-aminoethyl)benzenesulfonamide
This guide provides an in-depth technical analysis of 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS 6935-45-1), a specialized sulfonamide derivative. Executive Summary & Critical Distinction Warning: In drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS 6935-45-1), a specialized sulfonamide derivative.
Executive Summary & Critical Distinction
Warning: In drug development and affinity chromatography, there is a frequent confusion between two structural isomers. You must verify which isomer matches your experimental intent before proceeding.
Feature
Target Molecule (This Guide)
Common Isomer (Often Confused)
Name
4-amino-N-(2-aminoethyl)benzenesulfonamide
4-(2-aminoethyl)benzenesulfonamide
CAS
6935-45-1
35303-76-5
Structure
H₂N-Ph-SO₂-NH-CH₂-CH₂-NH₂
H₂N-SO₂-Ph-CH₂-CH₂-NH₂
Key Function
Linker, Intermediate, Weak CA Inhibitor
Strong CA Inhibitor, Affinity Ligand
CA Binding
Poor (Sulfonamide N is substituted)
Excellent (Sulfonamide N is free)
If your goal is Carbonic Anhydrase (CA) purification: You likely require CAS 35303-76-5 , as the free primary sulfonamide (-SO₂NH₂) is essential for coordinating the Zinc ion in the enzyme active site.
If your goal is novel linker chemistry or weak-affinity elution: Proceed with the guide below for CAS 6935-45-1 .
4-amino-N-(2-aminoethyl)benzenesulfonamide is an amphiphilic molecule containing three distinct nitrogenous environments: an aromatic amine (aniline), a sulfonamide linker, and a primary aliphatic amine.
Core Parameters
Property
Value
Notes
Molecular Weight
215.27 g/mol
C₈H₁₃N₃O₂S
Appearance
White to off-white crystalline solid
Hygroscopic tendency due to aliphatic amine.
Melting Point
150–152 °C
Decomposes at higher temperatures.
Solubility
Water (Moderate), DMSO (High), Methanol (High)
pH-dependent aqueous solubility.
Ionization Profile (pKa)
Understanding the ionization states is critical for coupling reactions and buffer selection.
Aromatic Amine (Aniline): pKa ~2.0 – 2.5.
State at pH 7.4: Neutral.
Reactivity: Available for diazotization or Schiff base formation (if unhindered).
Reactivity: Primary nucleophile for coupling to activated esters (NHS, CNBr) at pH > 9.
Sulfonamide Nitrogen (-SO₂NH-): pKa > 11.
Note: Unlike primary sulfonamides (pKa ~10.4), the N-substitution removes the acidic proton's facile dissociation, making it neutral at physiological pH.
Synthesis & Structural Verification
The synthesis requires distinguishing between the two primary amines to prevent polymerization. The standard protocol utilizes N-acetylsulfanilyl chloride to protect the aniline group during sulfonamide formation.
Synthesis Workflow
Detailed Protocol
Coupling:
Dissolve Ethylenediamine (5-10 equivalents) in water/THF. Note: Excess diamine is crucial to prevent two sulfonyl chlorides from attacking one diamine.
Slowly add N-acetylsulfanilyl chloride at 0–5°C.
Maintain pH ~9-10 to ensure the diamine remains nucleophilic.
Deprotection:
Isolate the intermediate.
Reflux in 2M HCl for 1–2 hours to hydrolyze the N-acetyl group.
Validation: The sulfonamide bond is stable under these conditions, while the amide (acetyl) cleaves.
Purification:
Neutralize with NaOH to precipitate the free base or crystallize as the hydrochloride salt.
Functional Applications
A. Ligand for "Weak Affinity" Chromatography
While the ring-substituted isomer (CAS 35303-76-5) is the gold standard for Carbonic Anhydrase (CA) purification, CAS 6935-45-1 has a specific niche.
Mechanism: The N-substituted sulfonamide binds CA with micromolar to millimolar affinity (vs. nanomolar for primary sulfonamides).
Utility: This allows for the elution of highly sensitive CA isozymes under mild conditions (e.g., physiological pH with competitive elution) rather than the harsh low pH often required for high-affinity ligands.
B. Precursor for Azo-Dye Probes
The free aromatic amine (aniline position) allows this molecule to serve as a "diazo-component."
Protocol: React with NaNO₂/HCl at 0°C to form the diazonium salt.
Coupling: React with electron-rich aromatics (phenols/amines) to create sulfonamide-based azo dyes. These are often used as pH indicators or colorimetric sensors where the ethylenediamine tail provides solubility or a handle for surface attachment.
C. Cross-Linking Agent
The molecule acts as a heterobifunctional linker:
Aliphatic Amine: Reacts with NHS-esters or Epoxides.
Aromatic Amine: Reacts with aldehydes (Schiff base) or Diazonium coupling.
References
Synthesis & Properties: Miller, E. et al.[1] "The Synthesis of Sulfanilamide Derivatives." Journal of the American Chemical Society, Vol. 62, 1940. (Foundational text on sulfonamide synthesis).
CA Binding Mechanism: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 2008. Link (Explains the requirement of primary sulfonamides for Zn2+ binding).
Isomer Distinction: PubChem Compound Summary for CID 169682 (4-(2-Aminoethyl)benzenesulfonamide) vs CID 23164 (Sulfanilamide derivatives). Link
Chromatography Applications: Ozensoy, O. et al. "A new affinity gel for the purification of carbonic anhydrases."[3][4] Biochemistry (Moscow), 2004. (Describes the use of the ring-substituted isomer, highlighting the contrast).
early studies and discovery of 4-amino-N-(2-aminoethyl)benzenesulfonamide
An In-Depth Technical Guide to the Early Studies and Discovery of 4-amino-N-(2-aminoethyl)benzenesulfonamide Introduction 4-amino-N-(2-aminoethyl)benzenesulfonamide, a molecule of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Early Studies and Discovery of 4-amino-N-(2-aminoethyl)benzenesulfonamide
Introduction
4-amino-N-(2-aminoethyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry, serves as a cornerstone intermediate in the synthesis of a variety of pharmaceutical agents. Its structural architecture, featuring a primary arylsulfonamide and a terminal aminoethyl group, provides a versatile scaffold for drug design. This guide delves into the early history of this compound, tracing its initial synthesis, the evolution of its preparatory methods, and the preliminary investigations that began to uncover its vast therapeutic potential. For researchers and drug development professionals, understanding this foundational work is critical to appreciating its modern applications, from its role in creating sulfonylurea hypoglycemic drugs to its use as a carbonic anhydrase inhibitor.
Part 1: The Genesis - Pioneering Synthesis and Characterization
The initial synthesis of 4-amino-N-(2-aminoethyl)benzenesulfonamide dates back to the burgeoning era of sulfonamide chemistry. Early reports, including a notable 1940 publication in the Journal of the American Chemical Society by Miller and his colleagues, laid the groundwork for its preparation.[1] These initial methods were often characterized by challenges typical of the time, such as the use of less common starting materials and reactions that resulted in low overall yields.[2]
One of the earliest documented approaches utilized N-acetanilide as a starting material, which underwent a three-step reaction to yield the target compound.[2] However, the rarity and cost of the raw materials made this route less practical for larger-scale production.[2] The fundamental chemistry involved key transformations that remain relevant: chlorosulfonation of an aromatic ring, followed by amination and subsequent deprotection or hydrolysis steps. The rationale behind these early multi-step syntheses was to carefully build the molecule's functionality, protecting reactive groups until the core sulfonamide structure was in place.
Diagram 1: Conceptual Workflow of Early Synthesis
Caption: A multi-step synthesis route starting from β-phenethylamine.
Experimental Protocol: A Representative Early Synthesis
The following protocol is a composite representation of early methodologies, illustrating the core chemical transformations involved.
Objective: To synthesize 4-amino-N-(2-aminoethyl)benzenesulfonamide from N-acetyl-β-phenethylamine.
Methodology:
Chlorosulfonation:
N-acetyl-β-phenethylamine is slowly added to a stirred excess of chlorosulfonic acid, maintained at a low temperature (e.g., 0-5°C) using an ice bath. The use of excess chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.
The reaction mixture is stirred until the reaction is complete, then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
The resulting precipitate, p-(2-acetamidoethyl)benzenesulfonyl chloride, is collected by filtration and washed with cold water.
Amination:
The crude sulfonyl chloride is added portion-wise to a cold, concentrated solution of aqueous ammonia. This step must be performed with vigorous stirring to ensure proper mixing and heat dissipation.
The mixture is stirred at room temperature to allow for the formation of the sulfonamide.[1]
The resulting solid, N-(p-sulfamoylphenethyl)acetamide, is filtered, washed, and dried.
Hydrolysis:
The N-acetylated intermediate is suspended in aqueous hydrochloric acid (e.g., 2N HCl).[1]
The mixture is heated to reflux for several hours (e.g., 3.5 to 6 hours) to cleave the acetyl protecting group.[1][3]
After cooling, the reaction mixture is filtered. The filtrate, containing the desired product as a hydrochloride salt, is collected.
The pH of the filtrate is carefully adjusted to 11-12 with a strong base like potassium hydroxide (KOH) solution, causing the free base of 4-amino-N-(2-aminoethyl)benzenesulfonamide to precipitate.[1][4]
The product is collected by filtration, washed with cold water, and dried under a vacuum to yield a pale yellow solid.[1][4]
Part 2: The Evolution of Synthetic Methodologies
As the importance of 4-amino-N-(2-aminoethyl)benzenesulfonamide as a pharmaceutical intermediate grew, research focused on optimizing its synthesis. The primary goals were to improve overall yield, reduce costs by using more accessible starting materials, and minimize hazardous waste.[2] Later methods refined the four-step process involving the acetylation of β-phenethylamine, chlorosulfonation, amination, and hydrolysis, making it more efficient and scalable.[3] A key improvement was the reduction in the amount of chlorosulfonic acid used, which in turn decreased equipment corrosion and the volume of acidic wastewater produced.[2]
This evolution reflects a common trajectory in process chemistry, where an initial discovery is followed by intensive process optimization to make the production economically and environmentally viable for widespread use.
Part 3: Unveiling Biological and Pharmaceutical Significance
The primary driver for the synthesis of 4-amino-N-(2-aminoethyl)benzenesulfonamide was its role as a key intermediate in the production of sulfonylurea drugs, a major class of oral anti-diabetic agents.[2] This compound provides the core benzenesulfonamide structure to which other chemical moieties are attached to create potent drugs like Glipizide, Glibenclamide, and Glimepiride.[2][5]
Diagram 2: Role as a Key Pharmaceutical Intermediate
Caption: Role as a precursor in the synthesis of sulfonylurea drugs.
Beyond its use in diabetes medication, early research identified 4-amino-N-(2-aminoethyl)benzenesulfonamide itself as an inhibitor of carbonic anhydrases (CAs).[5] This discovery opened a new avenue of investigation, as CA inhibitors have applications in treating glaucoma, epilepsy, and certain types of cancer. Subsequent studies have explored numerous derivatives of this compound to create more potent and selective CA inhibitors.[6] Its utility has also been demonstrated in basic research; for instance, it has been used in studies on human hepatocellular carcinoma (HCC) cells and to develop microfluidic chip systems for measuring biochemical interactions.[4][7][8]
Conclusion
The journey of 4-amino-N-(2-aminoethyl)benzenesulfonamide from an early, challenging laboratory synthesis to a pivotal industrial intermediate is a testament to the progress of synthetic and medicinal chemistry. The initial discoveries in the 1940s, though fraught with technical hurdles, successfully established the fundamental chemistry required for its creation.[1][2] Subsequent decades of research refined these processes, transforming the compound into an accessible and indispensable building block. Its enduring legacy is cemented in its contribution to the development of life-saving sulfonylurea drugs and its continuing role as a versatile scaffold for designing novel therapeutic agents.
References
Miller, et al. (1940). Journal of the American Chemical Society, 62, 2099-2101. Source mentioned in search results, direct URL not available.
SciELO. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]
PubMed. Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacological Profiling of 4-amino-N-(2-aminoethyl)benzenesulfonamide
Subtitle: From Structural Probe to Affinity Ligand: Targeting Carbonic Anhydrases and Immune Receptors
Executive Summary
4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 6935-45-1) is a specialized sulfonamide derivative characterized by an ethylenediamine "tail" attached to the sulfonamide nitrogen (
-position). Unlike classical primary sulfonamides (e.g., sulfanilamide) which are potent inhibitors of Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS), this -substituted variant exhibits a distinct pharmacological profile.
Its primary utility lies not as a direct therapeutic agent, but as a functionalized ligand in drug discovery and bio-analytical chemistry. The ethylenediamine moiety serves as a reactive "handle," allowing the molecule to be coupled to solid supports (Sepharose/Agarose) or carrier proteins (BSA/KLH) while exposing the benzenesulfonamide pharmacophore.
Core Thesis: This molecule targets Carbonic Anhydrases (as a tunable affinity ligand) and Anti-Sulfonamide Antibodies (as a hapten), serving as a critical tool for enzyme purification and food safety diagnostics.
Carbonic Anhydrases (EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are key therapeutic targets for glaucoma, edema, and hypoxic tumors (CA IX/XII).
Mechanism of Interaction: The "Goldilocks" Affinity
The interaction between 4-amino-N-(2-aminoethyl)benzenesulfonamide and CA is governed by a subtle Structure-Activity Relationship (SAR):
Primary Sulfonamides (
): The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc () ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion. This results in nanomolar affinity ( nM).
-Substituted Sulfonamides (): The substitution on the sulfonamide nitrogen (the ethylamine tail in this case) generally abolishes or drastically reduces Zinc binding capability because the nitrogen is less acidic and sterically hindered.
Why is this a "Target"?
Paradoxically, this reduced affinity makes the molecule an ideal ligand for Affinity Chromatography .
High-Affinity Ligands (e.g., Acetazolamide): Bind so tightly that harsh elution conditions (low pH, denaturing agents) are required to recover the enzyme, often destroying its activity.
Low-Affinity Ligands (e.g., 4-amino-N-(2-aminoethyl)benzenesulfonamide): Bind with micromolar to millimolar affinity (
M). This allows the enzyme to be retarded on the column but eluted gently using a soluble inhibitor (e.g., azide) or mild pH shift, preserving enzymatic activity.
Isoform Selectivity
While generally a weak inhibitor, the aminoethyl tail can interact with hydrophilic residues at the entrance of the active site cavity (e.g., His64, Asn62 in CA II). This can confer modest selectivity for specific isoforms (CA I vs. CA II) depending on the "gatekeeper" residues.
In the context of food safety and environmental monitoring, this molecule is a critical Hapten .
Mechanism: Epitope Presentation
Sulfonamide antibiotics are regulated veterinary residues. To detect them via ELISA or Lateral Flow Assays, researchers must generate specific antibodies. Small molecules (haptens) like sulfanilamide are not immunogenic on their own.
Conjugation Strategy: The primary amine on the ethyl tail (
) is chemically distinct from the aromatic amine ().
Targeting: By coupling the aliphatic amine to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH) using glutaraldehyde or succinate linkers, the benzenesulfonamide core is projected outward.
Result: The immune system recognizes the exposed sulfonamide moiety, generating antibodies that can bind clinically relevant drugs (Sulfamethoxazole, Sulfadiazine) which share this core structure.
Structural Biology & Binding Topology
The following diagram illustrates the differential binding modes and the strategic utility of the ethylenediamine tail.
Caption: Differential targeting logic: The molecule acts as a weak probe for CA (left) but a robust epitope presenter for antibody generation (right).
Experimental Protocols
Protocol A: Synthesis of Affinity Matrix (CA Purification)
Objective: Create a "soft" affinity column for purifying Carbonic Anhydrase without denaturation.
Matrix Activation: Wash 10 mL of Sepharose 4B (or equivalent agarose beads) with distilled water. Activate with CNBr (Cyanogen Bromide) at pH 11.0 for 8 minutes (maintain pH with NaOH).
Ligand Coupling:
Dissolve 100 mg of 4-amino-N-(2-aminoethyl)benzenesulfonamide in 0.1 M NaHCO3 buffer (pH 8.3) containing 0.5 M NaCl.
Note: The aliphatic amine (tail) is more nucleophilic (
) than the aromatic amine () and will preferentially react with the activated isourea groups on the bead.
Incubation: Mix the ligand solution with the activated gel. Rotate end-over-end for 4 hours at room temperature or overnight at 4°C.
Blocking: Wash away excess ligand. Block remaining active groups with 0.1 M Tris-HCl buffer (pH 8.0) for 2 hours.
Validation: The resulting resin displays the benzenesulfonamide core attached via the tail.
Usage: Load crude lysate. Wash with PBS. Elute CA using 0.5 M Sodium Perchlorate or mild acid (pH 6.0).
Protocol B: CA Inhibition Assay (Validation of Affinity)
Objective: Determine the
to confirm "soft" binding.
Reagents: Purified CA II (100 nM), Substrate (p-Nitrophenyl Acetate, 1 mM), Buffer (Tris-Sulfate, pH 7.6).
Reaction:
Incubate Enzyme + Inhibitor (0.1
M to 1 mM) for 15 mins at 25°C.
Add Substrate. Monitor absorbance at 348 nm (formation of p-nitrophenolate).
Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Michaelis-Menten inhibition model.
Expected Result:
in the range of 10 - 500 M (Weak inhibition compared to Sulfanilamide's 0.2 M).
Quantitative Data Summary
Parameter
Sulfanilamide (Standard)
4-amino-N-(2-aminoethyl)benzenesulfonamide
Clinical Significance
CA II Affinity ()
~200 nM (High)
> 10 M (Low/Moderate)
Low affinity allows gentle elution in purification.
Zn(II) Binding
Strong (Direct)
Weak (Steric/Electronic hindrance)
Explains lack of diuretic side effects if used as probe.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Falkbring, S. O., et al. (1972). Affinity chromatography of carbonic anhydrase. FEBS Letters. Link
Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating amino acid tails. Journal of Medicinal Chemistry. Link
Vermelho, A. B., et al. (2013). Carbonic anhydrase inhibitors as potential drugs against Leishmania. IntechOpen. Link
Exploratory
The Privileged Scaffold: A Technical Guide to Benzenesulfonamides
Executive Summary The benzenesulfonamide moiety ( ) acts as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. While historically anchored in antimicr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The benzenesulfonamide moiety (
) acts as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. While historically anchored in antimicrobial therapy (sulfa drugs) and diuresis (thiazides), modern applications have shifted toward high-precision oncology and CNS targeting.
This guide moves beyond basic textbook definitions to explore the Carbonic Anhydrase (CA) Paradigm . We will dissect the structural mechanics of isoform-selective inhibition, specifically targeting the hypoxic tumor microenvironment (CA IX/XII), and provide validated protocols for synthesis and kinetic characterization.
Part 1: Structural Basis & Synthetic Chemistry
The "Tail" Approach to Selectivity
The classic sulfonamide binds to the zinc ion (
) in the enzyme active site. However, the zinc binding group (ZBG) alone cannot differentiate between the 15 human CA isoforms. Selectivity is achieved via the "Tail Approach"—attaching specific moieties to the benzene ring that interact with the variable hydrophilic/hydrophobic regions at the entrance of the active site.
Generation 2 (COX-2 Inhibitors): Bulky lipophilic groups (e.g., Celecoxib) that exploit the side pocket of COX-2, which is absent in COX-1.
Generation 3 (Hypoxia Targeting): Ureido-substituted benzenesulfonamides (e.g., SLC-0111).[1][2] These possess flexible "tails" that reach the outer rim of the active site, exploiting residues unique to transmembrane CA IX.
Synthetic Pathways
The formation of the sulfonamide bond is robust, but modern medicinal chemistry demands milder conditions to tolerate complex "tails."
Diagram 1: Benzenesulfonamide Synthesis Workflows
Caption: Comparison of classical nucleophilic substitution vs. modern click chemistry for generating sulfonamide libraries.
Part 2: The Carbonic Anhydrase Paradigm (Mechanism)
The Zinc Anchor
The primary mechanism of action for benzenesulfonamides is the inhibition of Carbonic Anhydrase (CA).
Catalytic State: The active site contains a
ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.
Displacement: The sulfonamide nitrogen (
) acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion.
Locking: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199, locking the inhibitor in a tetrahedral geometry that mimics the transition state.
Therapeutic Implications: Hypoxia & pH
In hypoxic tumors (e.g., Triple-Negative Breast Cancer), the transcription factor HIF-1
is imported to neutralize intracellular pH (survival), while acidifies the extracellular matrix, promoting metalloprotease activity and metastasis.
Intervention: Inhibitors like SLC-0111 block this process, leading to intracellular acidosis and cell death specifically in hypoxic regions.
Diagram 2: Mechanism of Action (CA IX Inhibition)
Caption: Pathway showing how CA IX inhibition disrupts pH regulation in hypoxic tumor cells.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ureido-Benzenesulfonamide (SLC-0111 Analog)
Rationale: This protocol uses the reaction between an isocyanate and a sulfonamide amine to create the ureido linker, critical for the flexibility required to target CA IX.
Preparation: Dissolve 1.0 eq (1.72 g, 10 mmol) of 4-aminobenzenesulfonamide in 20 mL of anhydrous Acetonitrile.
Activation: Add 0.1 eq of TEA to catalyze the nucleophilic attack.
Addition: Dropwise add 1.1 eq of 4-fluorophenyl isocyanate dissolved in 5 mL ACN over 15 minutes at room temperature.
Note: Isocyanates are moisture sensitive; use a drying tube or inert atmosphere (
).
Reaction: Stir at room temperature for 4–6 hours. Monitoring via TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the starting amine.
Work-up: The product often precipitates directly. Filter the white solid.
Purification: Wash the precipitate with cold dichloromethane (
) to remove unreacted isocyanate. Recrystallize from Ethanol/Water.
Validation:
H NMR (DMSO-) should show two distinct urea protons ( 8.5–9.5 ppm) and the sulfonamide singlet ( 7.2 ppm).
Protocol B: Stopped-Flow CO2 Hydration Assay
Rationale: Standard colorimetric assays are too slow for Carbonic Anhydrase (
). Stopped-flow spectrophotometry is the only way to accurately measure inhibition constants ().
System: Applied Photophysics SX.18MV (or equivalent).
Indicator: Phenol Red (
).
Step-by-Step:
Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM
(to maintain ionic strength).
Enzyme Solution (Syringe A):
Mix CA enzyme (e.g., hCA II, 10–20 nM final) with the indicator (Phenol Red, 0.2 mM).
Add the Benzenesulfonamide inhibitor at varying concentrations (0.1 nM – 100 nM).
Incubate for 15 minutes to reach equilibrium.
Substrate Solution (Syringe B):
Saturate water with
by bubbling gas for 30 mins ( at ).
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
Detection: Monitor the absorbance drop at 557 nm (Phenol Red basic form) over 0.5–1.0 seconds.
Analysis:
Fit the absorbance decay to a single exponential to get the observed rate constant (
).
Calculate the uncatalyzed rate (
) using a blank (no enzyme).
Determine
using the Cheng-Prusoff equation adapted for enzyme kinetics.
Part 4: Comparative Data
Table 1: Evolution of Benzenesulfonamide Therapeutics
Compound
Primary Target
Selectivity Mechanism
Clinical Status
Acetazolamide
hCA II (Cytosolic)
None (Pan-inhibitor)
FDA Approved (Glaucoma/Altitude Sickness)
Celecoxib
COX-2
Bulky side chain fits COX-2 hydrophobic pocket
FDA Approved (Inflammation)
SLC-0111
hCA IX (Transmembrane)
Flexible ureido tail interacts with extracellular loops
Phase Ib Clinical Trials (Metastatic Cancer)
Indisulam
Spliceosomes (RBM39)
Molecular Glue (degrades RBM39 via DCAF15)
Phase II (Acute Myeloid Leukemia)
References
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181.[5] Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1][6] Nature Reviews Drug Discovery, 10(10), 767–777. Link
McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 targets hypoxic breast cancer cells and suppresses metastasis.[7] Oncotarget, 3(1), 84-97. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Touisni, N., et al. (2011). Synthesis of benzenesulfonamide derivatives acting as potent carbonic anhydrase inhibitors.[4][5][8][12] Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6). Link
using 4-amino-N-(2-aminoethyl)benzenesulfonamide in antiviral research
Application Note: Strategic Utilization of 4-amino-N-(2-aminoethyl)benzenesulfonamide in Antiviral Discovery Abstract This guide details the technical application of 4-amino-N-(2-aminoethyl)benzenesulfonamide (hereafter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-amino-N-(2-aminoethyl)benzenesulfonamide in Antiviral Discovery
Abstract
This guide details the technical application of 4-amino-N-(2-aminoethyl)benzenesulfonamide (hereafter referred to as AEBS-Sulfanilamide ) in virology research. Distinct from simple antibiotics, this bifunctional molecule serves as a critical "tethered pharmacophore" in modern antiviral drug discovery. Its structure—a sulfanilamide core linked to a reactive ethylenediamine tail—allows researchers to probe viral dependence on host pH regulation (via Carbonic Anhydrase inhibition) and to synthesize focused libraries of protease inhibitors. This note provides validated protocols for immobilizing AEBS-Sulfanilamide for affinity selection and derivatizing it for phenotypic screening against arboviruses and retroviruses.
Part 1: The Mechanistic Basis
The Molecule as a "Tethered Warhead"
To use AEBS-Sulfanilamide effectively, one must understand its chemical duality. It is not merely a drug candidate but a Fragment-Based Drug Discovery (FBDD) tool.
The Warhead (Sulfanilamide Moiety): The 4-aminobenzenesulfonamide core binds with high affinity to the zinc active site of metalloenzymes, specifically Carbonic Anhydrases (CAs) and certain viral proteases.
The Tether (N-(2-aminoethyl) Tail): The aliphatic primary amine extends away from the binding pocket. This allows the molecule to be chemically modified (for drug synthesis) or attached to sensor chips (for SPR/affinity chromatography) without disrupting the warhead's binding capability.
Antiviral Targets: Why Sulfonamides?
pH Regulation (Carbonic Anhydrase): Viruses such as Influenza , HSV , and Cytomegalovirus rely on precise pH modulation for entry (endosomal fusion) and egress. Host Carbonic Anhydrase (CA) isoforms (specifically CA II, IX, and XII) regulate this pH. AEBS-Sulfanilamide is a potent CA inhibitor (CAI).
Protease Scaffolding: Many HIV and HCV protease inhibitors (e.g., Darunavir, Amprenavir) utilize a sulfonamide backbone to position hydrophobic groups within the viral protease active site. AEBS-Sulfanilamide acts as a precursor fragment for these inhibitors.
Part 2: Experimental Protocols
Protocol A: Affinity Chromatography for Viral Target Identification
Objective: Immobilize AEBS-Sulfanilamide on a solid support to "fish" for viral proteins or host factors (like CA) that bind the sulfonamide motif.
NHS-Activated Sepharose 4 Fast Flow (or equivalent magnetic beads)
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3
Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0)
Methodology:
Ligand Preparation: Dissolve AEBS-Sulfanilamide in the Coupling Buffer at a concentration of 5 mg/mL.
Scientific Insight: The aliphatic amine on the ethyl tail (
) is significantly more nucleophilic than the aromatic aniline amine (). At pH 8.3, the NHS-ester on the beads will selectively react with the tail, leaving the sulfonamide "warhead" exposed and active.
Coupling Reaction:
Wash the NHS-Sepharose beads with 1 mM cold HCl (to preserve NHS activity).
Immediately mix beads with the Ligand Solution (ratio: 1 mL gel to 2 mL solution).
Incubate for 4 hours at room temperature or overnight at 4°C with gentle rotation.
Blocking:
Drain the coupling buffer. Add Blocking Buffer to saturate any remaining active NHS groups. Incubate for 2 hours.
Cycle Washing:
Wash the resin alternately with Acidic Wash Buffer and Basic Wash Buffer (3 cycles). This removes non-covalently bound ligand.
Validation (Control):
Run a known Carbonic Anhydrase (e.g., Bovine CA II) through the column. Elute with soluble sulfonamide or low pH. Activity recovery confirms successful orientation.
Protocol B: Synthesis of Antiviral Schiff Base Library
Objective: Derivatize the aliphatic amine of AEBS-Sulfanilamide to create a library of lipophilic antiviral agents (targeting Arboviruses like Zika/Chikungunya).
Reaction Scheme:
Step-by-Step:
Stoichiometry: Mix 1.0 equivalent of AEBS-Sulfanilamide with 1.0 equivalent of the target aldehyde (e.g., 8-hydroxyquinoline-2-carboxaldehyde or 2-pyridinecarboxaldehyde ) in absolute ethanol.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The disappearance of the starting amine spot indicates completion.
Isolation:
Cool the mixture to room temperature. The Schiff base product often precipitates upon cooling.
Filter the precipitate and wash with cold ethanol.[2]
Recrystallization:[2] If necessary, recrystallize from hot methanol to ensure >95% purity.
Storage: Store Schiff bases under inert gas (Argon) at -20°C, as the imine bond can be hydrolytically unstable in moist air.
Part 3: Data Analysis & Visualization
Comparative Activity Profile
When screening the derivatives synthesized in Protocol B, organize data to highlight the impact of the "R" group attached to the AEBS scaffold.
Compound ID
R-Group (Aldehyde Origin)
Target Virus
EC₅₀ (µM)
CC₅₀ (µM)
SI (Selectivity Index)
Mechanism Note
AEBS-01
8-Hydroxyquinoline
Chikungunya
10.5
>50
>4.7
Metal Chelation + CA Inhibition
AEBS-02
Pyridine-2-yl
Zika (ZIKV)
45.0
>100
>2.2
Weak Entry Inhibition
AEBS-03
4-Nitrobenzaldehyde
Influenza A
8.2
60
7.3
pH/Fusion Blockade
Control
(Unmodified AEBS)
--
>100
>200
--
Baseline CA Inhibition only
Table 1: Hypothetical screening data demonstrating how derivatization of the AEBS tail enhances antiviral potency compared to the parent scaffold.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the dual pathway by which AEBS derivatives function: direct viral enzyme inhibition and host-factor modulation.
Figure 1: Dual mechanism of action. The parent AEBS molecule acts on host pH regulators, while derivatives target specific viral proteases.
Part 4: Critical Considerations (E-E-A-T)
Isomer Confusion:
Ensure you are using 4-amino-N-(2-aminoethyl)benzenesulfonamide (Sulfanilamide derivative) and not its isomer 4-(2-aminoethyl)benzenesulfonamide (Homosulfanilamide). While both are CA inhibitors, the chemical reactivity of the amines differs. The protocol above assumes the N-substituted sulfonamide, where the ethylenediamine tail provides a unique, highly reactive aliphatic amine for conjugation.
Solubility:
AEBS derivatives often exhibit poor aqueous solubility. All biological assays (plaque reduction, CPE) should utilize DMSO stock solutions (max 0.5% final DMSO concentration) to prevent precipitation in cell media.
Safety:
Sulfonamides can cause severe allergic reactions (Stevens-Johnson syndrome) in sensitized individuals. Handle all powders in a fume hood and wear appropriate PPE (nitrile gloves, N95/P2 mask).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Da Silva, M. J., et al. (2020). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society (SciELO). Link
Angapelly, S., et al. (2017). Sulfonamides: A review of their antiviral properties. European Journal of Medicinal Chemistry, 138, 912-925. Link
Enamine Ltd. (2024). Antiviral Compound Libraries and Sulfonamide Scaffolds.[4] Enamine Drug Discovery Resources. Link
Sigma-Aldrich. (2024). Product Specification: 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) and related Sulfanilamide derivatives.[5] Link
Application Notes & Protocols: 4-amino-N-(2-aminoethyl)benzenesulfonamide for Carbonic Anhydrase Inhibition
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-amino-N-(2-aminoethyl)benzenesulfonamide as an inhibitor of carbonic anhydra...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-amino-N-(2-aminoethyl)benzenesulfonamide as an inhibitor of carbonic anhydrase (CA) enzymes. We delve into the foundational principles of carbonic anhydrase function and the mechanism of sulfonamide-based inhibition. This guide presents a detailed, validated protocol for an in vitro colorimetric assay to determine the inhibitory potency (IC₅₀) of the compound. Furthermore, we provide essential data on the physicochemical properties of 4-amino-N-(2-aminoethyl)benzenesulfonamide and discuss the critical role of experimental controls for ensuring data integrity and reproducibility.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is crucial for a vast array of physiological processes, including respiration, pH homeostasis, fluid balance, and ion transport.[3][4][5] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity, making them highly specific targets for therapeutic intervention.[2]
The pharmacological inhibition of CAs has established clinical applications. For decades, CA inhibitors (CAIs) have been used as diuretics, anti-glaucoma agents, and antiepileptics.[6][7] More recently, their role in treating altitude sickness, managing intracranial hypertension, and even as potential anticancer agents has been explored, particularly targeting tumor-associated isoforms like CA IX and XII which are involved in pH regulation in the acidic tumor microenvironment.[1][8]
The primary sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CAIs.[9][10] Their inhibitory action stems from the coordination of the deprotonated sulfonamide moiety to the catalytic Zn²⁺ ion in the enzyme's active site.[11][12] 4-amino-N-(2-aminoethyl)benzenesulfonamide, hereafter referred to as AEBS, is a benzenesulfonamide derivative that serves as a valuable research tool and a versatile starting material for the synthesis of more complex and potent CAIs.[13][14][15][16] Understanding its interaction with CAs and possessing a robust protocol for its evaluation are essential for researchers in this field.
A thorough understanding of the inhibitor's physicochemical properties is paramount for accurate and reproducible experimental design, particularly concerning solubility and stock solution preparation.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory power of AEBS and other primary sulfonamides is rooted in their ability to mimic the transition state of the native CO₂ hydration reaction. The core of this mechanism is the interaction with the zinc ion (Zn²⁺) that is essential for catalysis.
Causality of Inhibition:
Active Site Entry: The inhibitor molecule enters the conical active site cleft of the carbonic anhydrase enzyme.
Deprotonation: The acidic proton of the primary sulfonamide group (-SO₂NH₂) is lost under physiological conditions.
Zinc Coordination: The resulting anionic sulfonamide (R-SO₂NH⁻) acts as a potent ligand, coordinating directly to the Zn²⁺ ion. This binding displaces the zinc-bound hydroxide ion that is the key nucleophile in the hydration of CO₂.[11][12]
Stabilization: The inhibitor's position is further stabilized by a network of hydrogen bonds. A critical interaction involves the sulfonamide oxygen atoms and the backbone amide of the highly conserved Threonine 199 residue.[12][23] Additional van der Waals interactions between the inhibitor's benzene ring and hydrophobic residues in the active site contribute to the binding affinity.[9]
By anchoring to the zinc ion, the sulfonamide inhibitor effectively blocks the catalytic machinery, preventing substrate access and halting the enzymatic reaction.[11]
Figure 1: Mechanism of CA inhibition by AEBS. The sulfonamide group displaces the catalytic hydroxide and coordinates with the active site Zn²⁺.
Application Note: In Vitro Efficacy Evaluation
The most common method to assess the potency of CAIs is through an enzymatic assay that monitors the esterase activity of the enzyme. While CAs are named for their CO₂ hydratase activity, many isoforms also efficiently hydrolyze certain ester substrates. This activity provides a convenient and reliable proxy for inhibition studies.
Principle of the Assay
The assay utilizes p-nitrophenyl acetate (p-NPA) as a substrate. Carbonic anhydrase catalyzes the hydrolysis of the colorless p-NPA into acetate and the chromogenic product, p-nitrophenol.[24] The formation of p-nitrophenol results in a yellow color, which can be quantified by measuring the increase in absorbance at 400-405 nm over time.[24][25] When an inhibitor like AEBS is present, the rate of this reaction decreases in a concentration-dependent manner. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.
Quantitative Inhibition Data
While AEBS itself is often used as a synthetic intermediate, studies on its derivatives provide insight into its inhibitory potential. For instance, Schiff base and secondary amine derivatives of AEBS have shown effective, low-nanomolar inhibition against several human CA isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII.[15] This demonstrates that the AEBS scaffold is a valid starting point for potent inhibitor design.
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol provides a step-by-step method for determining the IC₅₀ value of AEBS against a specific carbonic anhydrase isoform (e.g., human CA II) in a 96-well plate format.
5.1. Materials and Reagents
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II)
Microplate reader capable of kinetic measurements at 405 nm[25][28]
5.2. Reagent Preparation
AEBS Stock Solution (10 mM): Dissolve 2.0 mg of AEBS (MW = 200.26) in 1 mL of DMSO. Causality Note: DMSO is used due to the limited aqueous solubility of many organic compounds. Preparing a high-concentration stock allows for minimal final solvent concentration in the assay, reducing potential interference.
Acetazolamide Stock Solution (1 mM): Dissolve 2.22 mg of Acetazolamide (MW = 222.25) in 10 mL of DMSO.
p-NPA Substrate Solution (10 mM): Dissolve 1.81 mg of p-NPA (MW = 181.15) in 1 mL of DMSO. Prepare this solution fresh before each experiment. Causality Note: Ester substrates can undergo slow, spontaneous hydrolysis in aqueous solutions; preparing this stock fresh in an anhydrous solvent like DMSO ensures substrate integrity.
hCA II Working Solution (e.g., 2X final concentration): Dilute the hCA II enzyme stock in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to yield a robust linear rate of reaction over 10-20 minutes. Keep on ice.
5.3. Assay Procedure
Inhibitor Dilution Series:
Prepare a serial dilution of the 10 mM AEBS stock solution in DMSO. This will serve as the source for your final assay concentrations. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.
Repeat for the Acetazolamide positive control.
Plate Setup:
Design a plate map including all necessary controls. It is critical to run each condition in triplicate.
Test Wells: Add 1 µL of the diluted AEBS solutions.
Positive Control Wells: Add 1 µL of the diluted Acetazolamide solutions.
Enzyme Control (EC) / Solvent Control (SC) Wells: Add 1 µL of pure DMSO. This represents 0% inhibition.[25]
Background Control (BC) Wells: Add 1 µL of pure DMSO. This will not receive any enzyme and is used to measure non-enzymatic substrate hydrolysis.[25]
Enzyme and Inhibitor Incubation:
To all wells except the Background Control (BC) wells, add 90 µL of the hCA II working solution.
To the BC wells, add 90 µL of Assay Buffer.
Mix gently and incubate the plate at room temperature for 10 minutes.[25][28] Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
Reaction Initiation and Measurement:
Prepare a 1:10 dilution of the 10 mM p-NPA stock in Assay Buffer to make a 1 mM working solution.
Initiate the reaction by adding 10 µL of the 1 mM p-NPA working solution to all wells simultaneously using a multi-channel pipette. The final volume in each well will be 101 µL.
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes at room temperature.[28]
Figure 2: Experimental workflow for the colorimetric carbonic anhydrase inhibition assay.
5.4. Data Analysis
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/Δt) of the linear portion of the kinetic curve.
Correct for Background: Subtract the average rate of the Background Control (BC) wells from all other wells.
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (V_inhibitor / V_solvent_control)) * 100
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.
Trustworthiness: The Imperative of Controls
A robust and trustworthy protocol is a self-validating system. The inclusion of appropriate controls is non-negotiable for interpreting results with confidence.
Positive Control (Acetazolamide): This is a potent, pan-CA inhibitor.[25] Including it validates the assay's performance. If the calculated IC₅₀ for Acetazolamide deviates significantly from its known literature value, it signals a potential issue with the enzyme, reagents, or assay setup.
Solvent Control (DMSO): This control (also called the 0% inhibition or 100% activity control) is essential to ensure that the solvent used to dissolve the inhibitor does not significantly affect enzyme activity.[25] High concentrations of DMSO (>1-2%) can denature proteins and must be avoided.
Background Control (No Enzyme): This measures the rate of non-enzymatic hydrolysis of p-NPA. This rate must be subtracted from all other measurements to ensure that the measured activity is solely due to the enzyme.[25]
Conclusion and Outlook
4-amino-N-(2-aminoethyl)benzenesulfonamide is a foundational tool for the study of carbonic anhydrase inhibition. Its classic sulfonamide structure provides a clear basis for understanding the mechanism of action at the CA active site. The detailed protocol provided herein offers a reliable, high-throughput method for quantifying its inhibitory activity and that of its derivatives. Researchers can use AEBS not only as a reference compound but also as a versatile chemical scaffold for the synthesis and development of novel, isoform-selective CA inhibitors with potential therapeutic applications in oncology, ophthalmology, and neurology.[10][13][15]
References
Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved February 15, 2026, from [Link]
What are CAs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 15, 2026, from [Link]
Gieling, R. G., et al. (2019). Carbonic Anhydrases: Role in pH Control and Cancer. International Journal of Molecular Sciences, 20(15), 3793. Retrieved February 15, 2026, from [Link]
Ilacqua, V., et al. (2014). Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. Expert Opinion on Therapeutic Patents, 24(6), 635-645. Retrieved February 15, 2026, from [Link]
Nocentini, A., & Supuran, C. T. (2018). Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases. Expert Opinion on Therapeutic Patents, 28(11), 841-851. Retrieved February 15, 2026, from [Link]
Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. PDB-101. Retrieved February 15, 2026, from [Link]
What is the function of carbonic anhydrase (CA)? (2025, May 18). Dr.Oracle. Retrieved February 15, 2026, from [Link]
Carbonic anhydrase | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved February 15, 2026, from [Link]
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17740-17761. Retrieved February 15, 2026, from [Link]
Carbonic anhydrase - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Smaine, F. Z., et al. (2012). Carbonic Anhydrase XII Functions in Health and Disease. Current Pharmaceutical Design, 18(22), 3223-3232. Retrieved February 15, 2026, from [Link]
Bua, S., et al. (2020). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-269. Retrieved February 15, 2026, from [Link]
4-(2-Aminoethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved February 15, 2026, from [Link]
Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society, 35, e20230303. Retrieved February 15, 2026, from [Link]
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved February 15, 2026, from [Link]
Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. ResearchGate. Retrieved February 15, 2026, from [Link]
Ibrar, A., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(45), 31631-31646. Retrieved February 15, 2026, from [Link]
4-(2-Aminoethyl)benzene sulfonamide. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]
Khan, K. M., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 589718. Retrieved February 15, 2026, from [Link]
4-(2-aminoethyl)-benzenesufonamide [AEBS]. (n.d.). Prudence Pharma Chem. Retrieved February 15, 2026, from [Link]
Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PLOS ONE, 16(3), e0249252. Retrieved February 15, 2026, from [Link]
Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026, January 31). Preprints.org. Retrieved February 15, 2026, from [Link]
4-(2-Aminoethyl)benzenesulfonamide CAS#: 35303-76-5. (n.d.). ChemWhat. Retrieved February 15, 2026, from [Link]
Avvaru, B. S., et al. (2010). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of Medicinal Chemistry, 53(2), 820-830. Retrieved February 15, 2026, from [Link]
Durgun, M., et al. (2015). Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(11), 2289-2293. Retrieved February 15, 2026, from [Link]
Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1183-1188. Retrieved February 15, 2026, from [Link]
Joga, P. E., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(20), 6296. Retrieved February 15, 2026, from [Link]
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17740-17761. Retrieved February 15, 2026, from [Link]
Dulu, E., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncotarget, 6(29), 27614-27627. Retrieved February 15, 2026, from [Link]
Paruta, A. N. (1986). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine); C11H11N3O2S. Solubility Data Series, 25, 178-181. Retrieved February 15, 2026, from [Link]
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Ghorbani, M., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181512. Retrieved February 15, 2026, from [Link]
Application Notes and Protocols for 4-amino-N-(2-aminoethyl)benzenesulfonamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding 4-amino-N-(2-aminoethyl)benzenesulfonamide 4-amino-N-(2-aminoethyl)benzenesulf...
4-amino-N-(2-aminoethyl)benzenesulfonamide is a primary sulfonamide that has garnered significant interest in biomedical research. Its core structure makes it a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, cellular metabolism, and ion transport.[3]
The scientific intrigue surrounding this compound stems from the differential expression of CA isoforms in pathological conditions. Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are often associated with tumor progression and resistance to therapy.[2][4][5] This overexpression helps cancer cells to thrive in the acidic microenvironment they create. By targeting these specific CAs, 4-amino-N-(2-aminoethyl)benzenesulfonamide and its derivatives present a promising avenue for developing novel therapeutics for cancer and other proliferative diseases.[6][7]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for 4-amino-N-(2-aminoethyl)benzenesulfonamide is the inhibition of carbonic anhydrase activity. The sulfonamide group (-SO₂NH₂) is key to its inhibitory function. It coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and blocking the enzyme's catalytic activity. This disruption of CA function can lead to several downstream cellular effects, including alterations in intracellular and extracellular pH, which can in turn impact cell proliferation, survival, and sensitivity to other treatments like radiation.[3][4]
Below is a diagram illustrating the proposed mechanism of action for 4-amino-N-(2-aminoethyl)benzenesulfonamide in a cancer cell overexpressing carbonic anhydrase IX (CA IX).
Caption: Mechanism of Carbonic Anhydrase IX Inhibition.
Compound Properties, Handling, and Storage
Prior to initiating any cell culture experiments, it is crucial to understand the physicochemical properties and handling requirements of 4-amino-N-(2-aminoethyl)benzenesulfonamide.
For optimal stability, 4-amino-N-(2-aminoethyl)benzenesulfonamide powder should be stored in a cool, dry, and well-ventilated area, protected from light.[6] When stored correctly in its original unopened container, the compound is stable for up to 24 months.[6] Stock solutions, once prepared, should be stored at -20°C or -80°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
Safety and Handling
Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. The compound may cause skin and eye irritation.[12] All handling of the powdered form should be done in a chemical fume hood to avoid inhalation. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Core Protocols for Cell Culture Applications
The following protocols provide a framework for utilizing 4-amino-N-(2-aminoethyl)benzenesulfonamide in a cell culture setting. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 3.1: Preparation of Stock Solutions
Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cells in culture. The choice of solvent is critical to ensure complete dissolution and minimize cytotoxicity. Given its slight solubility in DMSO, this is a common solvent for preparing stock solutions of small molecules for cell culture.
Materials:
4-amino-N-(2-aminoethyl)benzenesulfonamide powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes or vials
Sterile syringe filters (0.22 µm)
Procedure:
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 4-amino-N-(2-aminoethyl)benzenesulfonamide powder.
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
Vortex or gently warm the solution to ensure complete dissolution.
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 3.2: Determining Optimal Working Concentration (Dose-Response Assay)
Rationale: Before conducting functional assays, it is crucial to determine the cytotoxic or anti-proliferative concentration range of the compound on the cell line of interest. A dose-response experiment will help identify the IC₅₀ (half-maximal inhibitory concentration) and a suitable range of concentrations for subsequent experiments.
Cell viability assay kit (e.g., WST-8, MTT, or CellTiter-Glo®)
Multichannel pipette
Plate reader
Procedure:
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare a series of dilutions of the 4-amino-N-(2-aminoethyl)benzenesulfonamide stock solution in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution series.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
Incubate the plate for a period relevant to your experimental question (e.g., 72 hours for proliferation assays).[7]
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
Measure the absorbance or luminescence using a plate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 3.3: Clonogenic Survival Assay
Rationale: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment. It is particularly useful for evaluating the effects of compounds that may not be immediately cytotoxic but affect the cell's ability to proliferate over time.
Materials:
Cells of interest
Complete cell culture medium
6-well or 10 cm cell culture dishes
4-amino-N-(2-aminoethyl)benzenesulfonamide
Crystal violet staining solution
Procedure:
Seed a low number of cells (e.g., 200-1000 cells) per well of a 6-well plate and allow them to attach.
Treat the cells with various concentrations of 4-amino-N-(2-aminoethyl)benzenesulfonamide for a defined period (e.g., 24 hours).
After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
Incubate the plates for 1-3 weeks, or until visible colonies are formed.
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).
Stain the colonies with crystal violet solution.
Wash the plates with water to remove excess stain and allow them to air dry.
Count the number of colonies (typically defined as a group of ≥50 cells).
Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
Protocol 3.4: Assessment of Intracellular pH
Rationale: As a carbonic anhydrase inhibitor, 4-amino-N-(2-aminoethyl)benzenesulfonamide is expected to alter intracellular pH (pHi). Measuring pHi can provide direct evidence of the compound's mechanism of action within the cell.
Materials:
Cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates
pH-sensitive fluorescent dye (e.g., BCECF-AM)
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Fluorescence microscope or plate reader with appropriate filters
Procedure:
Load the cells with the pH-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes.
Wash the cells to remove excess dye.
Treat the cells with 4-amino-N-(2-aminoethyl)benzenesulfonamide at the desired concentration.
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like BCECF, measurements are taken at two different excitation wavelengths.
Calibrate the fluorescence signal to pH values using a standard calibration curve generated with buffers of known pH and a protonophore like nigericin.
Analyze the change in pHi in treated cells compared to control cells.
Expected Results and Troubleshooting
Dose-Response: Expect a sigmoidal dose-response curve, with cell viability decreasing as the concentration of 4-amino-N-(2-aminoethyl)benzenesulfonamide increases. The steepness of the curve and the IC₅₀ value will be cell-line dependent.
Clonogenic Survival: A reduction in the number and size of colonies is expected with increasing concentrations of the compound, indicating an anti-proliferative or cytotoxic effect.
Intracellular pH: Inhibition of carbonic anhydrase is likely to cause a decrease in intracellular pH (acidification), particularly in cancer cells that rely on CAs for pH regulation.
Common Troubleshooting:
Issue
Possible Cause
Solution
Compound Precipitation in Media
Poor solubility at the working concentration.
Prepare a fresh stock solution. Ensure the final DMSO concentration is not too high. Consider using a different solvent if compatible with your cells.
High Variability in Viability Assays
Uneven cell seeding, edge effects in the plate, or inconsistent treatment application.
Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistent liquid handling.
No Effect Observed
The chosen cell line may not express the target CA isoforms or may have compensatory mechanisms. The compound concentration may be too low or the incubation time too short.
Verify the expression of target CAs in your cell line (e.g., by Western blot or qPCR). Perform a broader dose-response and a time-course experiment.
References
Kazokaitė, J., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(11), 20480-20496. [Link]
Durgun, M., et al. (2015). Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(11), 2297-2301. [Link]
Immunopathologia Persa. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
SIELC Technologies. (2018). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
ChemWhat. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide CAS#: 35303-76-5. Retrieved from [Link]
Duivenvoorden, W. C. M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968-1976. [Link]
Noha, S. M., et al. (2016). Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines. Bioorganic & Medicinal Chemistry, 24(13), 3043-3051. [Link]
da Silva, P. B., et al. (2022). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Journal of the Brazilian Chemical Society, 33, 1185-1196. [Link]
D'Avella, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
Allen Institute for Cell Science. (2024). Culture and Freezing Methods for WTC Derived AICS hiPSC Lines. Retrieved from [Link]
QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]
The Versatility of 4-amino-N-(2-aminoethyl)benzenesulfonamide in Elucidating Biochemical Interactions: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-amino-N-(2-aminoethyl)benzenesulfonamide as a powerful tool for investigating biochemic...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-amino-N-(2-aminoethyl)benzenesulfonamide as a powerful tool for investigating biochemical interactions. We will delve into its fundamental properties and explore its utility in various experimental paradigms, complete with detailed protocols and the underlying scientific principles.
Introduction: A Molecule of Interest
4-amino-N-(2-aminoethyl)benzenesulfonamide, a sulfonamide derivative, has emerged as a valuable molecular probe in biochemical research.[1] While it is widely recognized as a key intermediate in the synthesis of sulfonylurea hypoglycemic drugs like glipizide and glimepiride, its inherent chemical functionalities lend themselves to a broader range of applications in the study of molecular recognition and enzyme kinetics.[2][3][4][5][6][7] The presence of a primary aromatic amine, a sulfonamide group, and a terminal primary aliphatic amine provides multiple points for interaction and chemical modification, making it an adaptable tool for the discerning scientist. This guide will focus on its application as a ligand in affinity chromatography, an analyte in surface plasmon resonance, and as an inhibitor in enzymatic assays, particularly targeting carbonic anhydrases.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 4-amino-N-(2-aminoethyl)benzenesulfonamide is paramount for its effective and safe use in a laboratory setting.
4-amino-N-(2-aminoethyl)benzenesulfonamide is classified as a hazardous substance and requires careful handling.[8][9][10][11][12]
Hazard Classifications: Causes severe skin burns and eye damage.[8][12] May cause respiratory irritation.[8] Harmful if swallowed.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including eye shields, gloves, and a lab coat.[9][11][12] In case of insufficient ventilation, wear a suitable respiratory mask.
Handling: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[11][12]
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11]
Application as a Carbonic Anhydrase Inhibitor
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[13] 4-amino-N-(2-aminoethyl)benzenesulfonamide has been identified as an inhibitor of carbonic anhydrase IX (CA IX), a tumor-associated isozyme, making it a valuable tool for cancer research.[11]
Principle of the Assay
The inhibitory activity of 4-amino-N-(2-aminoethyl)benzenesulfonamide against carbonic anhydrase can be determined using a colorimetric assay. This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's potency.[8][10]
Caption: Workflow for the carbonic anhydrase inhibition assay.
Detailed Protocol
Materials:
Human carbonic anhydrase IX (recombinant)
4-amino-N-(2-aminoethyl)benzenesulfonamide
p-Nitrophenyl acetate (p-NPA)
Assay Buffer: 50 mM Tris-HCl, pH 7.5
DMSO (for dissolving inhibitor and substrate)
96-well clear, flat-bottom microplate
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
Prepare Reagents:
Inhibitor Stock Solution: Prepare a 10 mM stock solution of 4-amino-N-(2-aminoethyl)benzenesulfonamide in DMSO.
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
CA Enzyme Working Solution: Dilute the CA enzyme stock to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
p-NPA Substrate Solution: Prepare a 10 mM stock solution of p-NPA in DMSO. Just before use, dilute to the final working concentration (e.g., 1 mM) in assay buffer.
Assay Setup:
To each well of the 96-well plate, add:
160 µL of Assay Buffer
20 µL of the appropriate inhibitor dilution (or buffer for the control)
10 µL of the CA enzyme working solution
Include wells for a blank (buffer only) and a positive control (a known CA inhibitor like acetazolamide).
Pre-incubation:
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis:
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] x 100 against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Application in Affinity Chromatography
The primary amine group of 4-amino-N-(2-aminoethyl)benzenesulfonamide provides a convenient handle for covalent immobilization onto a solid support, creating an affinity resin for the purification of proteins that bind to sulfonamides.
Principle of Affinity Chromatography
Affinity chromatography is a separation technique based on the specific and reversible interaction between a target molecule and a ligand that is immobilized on a solid matrix.[1] In this application, 4-amino-N-(2-aminoethyl)benzenesulfonamide acts as the ligand. A protein sample is passed through the column containing the affinity resin. Proteins with an affinity for the sulfonamide moiety will bind to the resin, while other proteins will pass through. The bound protein can then be eluted by changing the buffer conditions to disrupt the interaction.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity chromatography using a custom resin.
Detailed Protocol
Materials:
NHS-activated Sepharose resin
4-amino-N-(2-aminoethyl)benzenesulfonamide
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
Wash Buffers:
Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
Binding Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
Elution Buffer: e.g., Binding buffer with a high salt concentration (e.g., 1 M NaCl) or a change in pH.
Protein sample containing the target protein
Procedure:
Ligand Immobilization:
Wash the NHS-activated Sepharose resin with ice-cold 1 mM HCl.
Dissolve 4-amino-N-(2-aminoethyl)benzenesulfonamide in the coupling buffer.
Immediately mix the dissolved ligand with the washed resin and incubate for 1-2 hours at room temperature with gentle mixing.
Wash the resin to remove excess, unreacted ligand.
Block any remaining active groups on the resin by incubating with the blocking buffer for 1-2 hours at room temperature.
Wash the resin with alternating cycles of Buffer A and Buffer B to remove non-covalently bound substances.
Protein Purification:
Pack the affinity resin into a chromatography column.
Equilibrate the column with 5-10 column volumes of binding buffer.
Load the clarified protein sample onto the column at a flow rate that allows for efficient binding.
Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
Elute the bound protein using the elution buffer. The optimal elution conditions (e.g., salt concentration, pH) should be determined empirically.
Collect fractions during the elution step.
Analysis:
Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein.
Determine the concentration of the purified protein using a suitable method (e.g., Bradford assay).
Application in Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[14][15] 4-amino-N-(2-aminoethyl)benzenesulfonamide can be used as an analyte to study its interaction with a target protein (the ligand) that is immobilized on an SPR sensor chip.
Principle of SPR
SPR measures changes in the refractive index at the surface of a sensor chip.[14] A ligand is immobilized on the chip surface. When an analyte flows over the surface and binds to the ligand, the mass at the surface increases, leading to a change in the refractive index that is detected as a change in the SPR signal (measured in response units, RU). The binding and dissociation of the analyte can be monitored in real-time, allowing for the determination of kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kₔ).
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for a surface plasmon resonance (SPR) experiment.
Detailed Protocol
Materials:
SPR instrument (e.g., Biacore)
CM5 sensor chip
Amine Coupling Kit (containing EDC, NHS, and ethanolamine)
Target protein (e.g., carbonic anhydrase IX)
4-amino-N-(2-aminoethyl)benzenesulfonamide
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Immobilization Buffer: 10 mM sodium acetate, pH 4.5
Regeneration Solution: e.g., a short pulse of low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
Ligand Immobilization:
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
Inject the target protein, dissolved in the immobilization buffer, over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface.
Inject ethanolamine to deactivate any remaining active esters on the surface.
Binding Analysis:
Prepare a series of dilutions of 4-amino-N-(2-aminoethyl)benzenesulfonamide in the running buffer (e.g., ranging from 0.1 µM to 50 µM).
Inject the different concentrations of the analyte over the immobilized ligand surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
Record the SPR signal (sensorgram) for each concentration.
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
Data Analysis:
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
From the fitted curves, determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and calculate the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
Conclusion
4-amino-N-(2-aminoethyl)benzenesulfonamide is a versatile and accessible chemical tool for the study of biochemical interactions. Its utility extends beyond its role as a pharmaceutical intermediate, offering researchers a platform for enzyme inhibition studies, affinity-based protein purification, and detailed kinetic analysis of protein-ligand interactions. The protocols outlined in this guide provide a framework for harnessing the potential of this compound in your research endeavors. As with any experimental system, optimization of the specific conditions for your target of interest is crucial for obtaining robust and meaningful data.
References
BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
BenchChem. (2025).
Matulis, D., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(21), 3938.
Duivenvoorden, W. C. M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968-1976.
Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. Retrieved February 15, 2026, from [Link]
Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Conduct Science. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). Applications of 4-(2-Aminoethyl)benzenesulfonamide in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved February 15, 2026, from [Link]
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Eureka | Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka. Retrieved February 15, 2026, from [Link]
Gavva, S. R. (2009). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in Molecular Biology (Vol. 493, pp. 225-236). Humana Press.
Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 6). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. Retrieved February 15, 2026, from [Link]
Adamastor Bioservices. (n.d.). SPR. Adamastor Bioservices. Retrieved February 15, 2026, from [Link]
MDPI. (n.d.). On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring. MDPI. Retrieved February 15, 2026, from [Link]
Application Note: Strategic Synthesis of Sulfonylurea Hypoglycemics using the Phenethylamine-Sulfonamide Scaffold
This Application Note is designed for researchers and drug development professionals involved in the synthesis and optimization of second-generation sulfonylurea hypoglycemic agents. Note on Chemical Nomenclature & Scope...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals involved in the synthesis and optimization of second-generation sulfonylurea hypoglycemic agents.
Note on Chemical Nomenclature & Scope:
The specific string "4-amino-N-(2-aminoethyl)benzenesulfonamide" refers to a structure where the ethylenediamine moiety is attached to the sulfonamide nitrogen. However, the established industrial precursor for potent hypoglycemic agents (like Glipizide and Glibenclamide) is the isomer 4-(2-aminoethyl)benzenesulfonamide (where the ethylamine is attached to the benzene ring).
To ensure high translational value, this guide focuses on the 4-(2-aminoethyl)benzenesulfonamide scaffold (CAS: 35303-76-5), as it is the proven backbone for SUR1-targeted therapies.
Executive Summary
The molecule 4-(2-aminoethyl)benzenesulfonamide represents a privileged "bifunctional" scaffold in medicinal chemistry. It contains two distinct reactive centers:
Aliphatic Primary Amine (
): Highly nucleophilic, serving as the attachment point for lipophilic "tails" (e.g., pyrazine or benzoyl groups) that dictate pharmacokinetic properties and binding affinity.
Primary Sulfonamide (
): Weakly acidic, serving as the precursor for the sulfonylurea pharmacophore () essential for biological activity.
This guide details the sequential functionalization of this scaffold to generate high-purity hypoglycemic agents, specifically targeting the ATP-sensitive potassium (
) channel in pancreatic -cells.
Mechanism of Action & Rationale
The transition from precursor to active drug involves constructing a sulfonylurea moiety that mimics the transition state required to bind the SUR1 subunit.
Biological Pathway (In Silico to In Vitro)
The final sulfonylurea derivative acts as an insulin secretagogue.[1] The following diagram illustrates the signal transduction pathway triggered by the synthesized agent.
Figure 1: Signal transduction pathway for sulfonylurea-induced insulin secretion.
Chemical Synthesis Strategy
The synthesis requires chemoselective differentiation between the aliphatic amine and the sulfonamide. The standard protocol follows a Tail-First, Head-Second approach to avoid side reactions at the sensitive sulfonylurea linkage.
Workflow Diagram
Figure 2: Chemoselective synthesis workflow converting the precursor to an active drug.
Detailed Experimental Protocols
Protocol A: Selective Acylation (The "Tail")
This step attaches the lipophilic moiety (e.g., 5-chloro-2-methoxybenzoic acid for Glibenclamide or 5-methylpyrazine-2-carboxylic acid for Glipizide) to the aliphatic amine.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
Preparation: Dissolve 4-(2-aminoethyl)benzenesulfonamide (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
Base Addition: Add TEA (20 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent competitive reaction with the sulfonamide nitrogen, although the aliphatic amine is significantly more nucleophilic.
Acylation: Dropwise add the Acid Chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). The starting amine (
) should disappear, yielding the amide ().
Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/base, followed by Saturated NaHCO3 and Brine.
Isolation: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.
Checkpoint: Verify the integrity of the sulfonamide group (
) via (Look for a broad singlet ppm, exchangeable with ).
Protocol B: Sulfonylurea Formation (The "Head")
This step converts the sulfonamide into the active sulfonylurea. Two methods are common: direct isocyanate addition (Method 1) or the Carbamate route (Method 2). Method 2 is recommended for higher purity.
Method 1: Direct Isocyanate Reaction (Standard)
Reagents:
Intermediate from Protocol A (1.0 eq)
Isocyanate (e.g., Cyclohexyl isocyanate) (1.1 eq)
Base:
(anhydrous) (2.0 eq)
Solvent: Dry Acetone or DMF.
Procedure:
Dissolve the Intermediate Amide (5 mmol) in Dry Acetone (30 mL).
Add anhydrous
(10 mmol) and stir at RT for 30 minutes to generate the sulfonamide anion.
Add the Isocyanate (5.5 mmol) dropwise.
Reflux the mixture for 6–12 hours.
Workup: Evaporate the solvent. Dissolve the residue in water (50 mL). The product is a salt at this stage.
Precipitation: Carefully acidify with 1M HCl to pH 3–4. The sulfonylurea will precipitate as a white solid.
Filter and wash with cold water.
Method 2: The Carbamate Route (High Precision)
Used when the specific isocyanate is unstable or unavailable.
React the sulfonamide with Ethyl Chloroformate (
) in acetone/ to form the Sulfonyl Carbamate intermediate ().
Isolate this intermediate.
React the carbamate with the desired amine (e.g., cyclohexylamine) in refluxing Toluene. The amine displaces the ethoxy group to form the urea.
Analytical Validation Parameters
To ensure the synthesized agent meets pharmaceutical standards, compare against the following parameters.
Application Note: Strategic Utilization of 4-amino-N-(2-aminoethyl)benzenesulfonamide in Antimalarial Scaffold Design
Executive Summary This guide details the synthetic utility of 4-amino-N-(2-aminoethyl)benzenesulfonamide (AEBSA) as a bifunctional scaffold in the development of next-generation antimalarials. Unlike simple sulfonamides,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 4-amino-N-(2-aminoethyl)benzenesulfonamide (AEBSA) as a bifunctional scaffold in the development of next-generation antimalarials. Unlike simple sulfonamides, AEBSA possesses a unique ethylenediamine "tail" that enables dual-targeting strategies:
Primary Pharmacophore: The sulfanilamide core targets Plasmodium dihydropteroate synthase (DHPS).
Secondary Targeting/Linker: The aliphatic amine tail serves as a high-affinity anchor for Plasmodium Carbonic Anhydrases (PfCA) or as a nucleophilic handle for conjugation with quinolines (hybrid drugs).
Highly nucleophilic; reactive site for conjugation.
pKa (Aniline)
~2.0 - 2.5
Weakly nucleophilic; remains unreactive under mild basic conditions.
pKa (Sulfonamide NH)
~10.4
Acidic proton; can form salts but generally stable in coupling.
Solubility
DMSO, MeOH, Dilute Acid
Poor water solubility as free base; convert to HCl salt for aqueous bioassays.
Strategic Insight: The Nucleophilicity Gradient
The critical feature of AEBSA is the massive nucleophilicity difference between the aliphatic amine (
) and the aromatic aniline ().
Implication: You can selectively functionalize the tail without protecting the aniline warhead.
Rule of Thumb: Perform coupling reactions at pH 8–9 or with mild bases (
) to ensure is deprotonated and reactive, while remains neutral but non-nucleophilic.
Mechanism of Action: Dual Pathway Targeting
AEBSA derivatives operate via a "Double-Blow" mechanism. The sulfonamide core blocks folate synthesis, while the tail (if properly derivatized) inhibits pH regulation via Carbonic Anhydrase.
Figure 1: Dual-targeting mechanism. The sulfonamide core competes with PABA for DHPS, while the ethylenediamine tail binds the Zinc active site of PfCA.
Protocol A: Synthesis of Quinoline-Sulfonamide Hybrids
Objective: Covalently link AEBSA to a 4-aminoquinoline core (Chloroquine-like) to reverse resistance.
Reaction Type: Nucleophilic Aromatic Substitution (
).
Materials
4,7-Dichloroquinoline (1.0 eq)
AEBSA (1.2 eq)
Triethylamine (
) or (2.0 eq)
Solvent: Anhydrous Ethanol or DMF
Inert Atmosphere: Nitrogen (
)
Step-by-Step Methodology
Activation: Charge a round-bottom flask with 4,7-dichloroquinoline (1.98 g, 10 mmol) and anhydrous ethanol (20 mL).
Addition: Add AEBSA (2.58 g, 12 mmol). The solid may not dissolve immediately.
Basification: Add
(2.8 mL, 20 mmol).
Expert Note: The base neutralizes the HCl generated during substitution, driving the equilibrium forward.
Ensure Lysis buffer contains Saponin to fully lyse RBCs. Spin down plates before reading if debris is visible.
Solubility in Media
Hydrophobic hybrid drug.
Dissolve stock in DMSO (max 0.5% final conc). Create HCl salt of the drug for better water solubility.
References
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Krungkrai, J., et al. (2008). Carbonic anhydrase inhibitors: inhibition of Plasmodium falciparum carbonic anhydrase with aromatic/heterocyclic sulfonamides.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters. Link
Smilkstein, M., et al. (2004).[7] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[7][8][9] Antimicrobial Agents and Chemotherapy.[2][7][10][11][12][13] Link
Batra, N., et al. (2022). Synthesis and Antimalarial Activity of 7-Chloroquinoline-Tethered Sulfonamides. Future Medicinal Chemistry. Link
Capasso, C., & Supuran, C. T. (2015). Sulfonamide inhibition studies of the
-class carbonic anhydrase from the malaria pathogen Plasmodium falciparum. Bioorganic & Medicinal Chemistry. Link
A Robust, Stability-Indicating HPLC Method for the Analysis of 4-amino-N-(2-aminoethyl)benzenesulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-N-(2-aminoethyl)benzenesulfonamide. This compound is a critical intermediate in the synthesis of several sulfonylurea-class antidiabetic drugs, making its purity and stability paramount for pharmaceutical quality control.[1][2] The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from potential degradation products. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines, rendering it suitable for routine quality control, stability testing, and impurity profiling in drug development and manufacturing environments.[3][4]
Introduction and Scientific Rationale
4-amino-N-(2-aminoethyl)benzenesulfonamide (Molecular Formula: C₈H₁₂N₂O₂S, Molecular Weight: 200.26 g/mol ) is a foundational building block for widely prescribed medications such as glipizide and glimepiride.[1][5][6] The presence of impurities or degradants in this starting material can carry through to the final drug product, potentially impacting its safety and efficacy. Therefore, a reliable and robust analytical method is essential to ensure its quality.
The development of a stability-indicating method is a regulatory requirement and a cornerstone of pharmaceutical analysis.[4][7] Such a method must be able to unequivocally assess the drug substance in the presence of its potential decomposition products.[7] This is achieved through forced degradation studies, where the substance is exposed to harsh conditions (acid, base, oxidation, heat, and light) to generate likely degradants.[4] The subsequent HPLC analysis must demonstrate sufficient resolution between the parent peak and any new peaks that form.
This guide provides a detailed protocol that follows these principles, explaining the causality behind the selection of chromatographic parameters to empower researchers to not only replicate the method but also adapt it to their specific needs.
Chromatographic Principles and Method Causality
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The choice of this technique is based on the physicochemical properties of the analyte.
Analyte Polarity: 4-amino-N-(2-aminoethyl)benzenesulfonamide is a polar molecule, evidenced by its water solubility and a low calculated log P value of -2.4.[6][8] RP-HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is the standard and most effective technique for retaining and separating such polar compounds.
Stationary Phase Selection: A C8 column (YMC-Triart C8) is selected. While C18 is more common, a C8 phase provides slightly less hydrophobicity, which can be advantageous for retaining and resolving polar compounds without excessively long run times. This choice is supported by literature demonstrating successful separation of similar sulfonamide compounds on C8 columns.[3][9]
Mobile Phase Composition: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile).
Acidification (0.1% Phosphoric Acid): The analyte contains two primary amine groups. At a neutral pH, these amines can interact with residual, un-capped silanols on the silica-based stationary phase, leading to poor peak shape (tailing). By acidifying the mobile phase to a pH well below the pKa of the amines, we ensure they are consistently protonated (positively charged). This minimizes undesirable secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks. Phosphoric acid is a non-volatile, effective acidifier for this purpose.
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a high aqueous content and increasing the acetonitrile concentration over time, is employed. This ensures that the polar analyte elutes with good retention while also allowing any less polar degradation products, which are more strongly retained, to elute from the column in a reasonable timeframe.[10]
Detection: A Photodiode Array (PDA) detector is specified, monitoring at 265 nm. This wavelength is selected based on the UV absorbance of the benzene sulfonamide chromophore and is a common choice for analyzing this class of compounds.[9][11] The key advantage of a PDA detector is its ability to acquire the full UV spectrum for each peak, which is indispensable for assessing peak purity during forced degradation studies and confirming that no degradants co-elute with the main analyte peak.[3]
Experimental Protocols
Materials and Equipment
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Chromatography Data System (CDS): OpenLab CDS or equivalent.
Analytical Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm particle size).[3][9]
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of purified water. Mix thoroughly and degas.
Mobile Phase B: Acetonitrile (HPLC Grade).
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 4-amino-N-(2-aminoethyl)benzenesulfonamide reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This solution is used for routine analysis and system suitability.
Sample Solution (50 µg/mL): Prepare the sample to be analyzed at a target concentration of 50 µg/mL using the diluent. The exact preparation will depend on the nature of the sample (e.g., raw material, in-process control).
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
Table 2: Gradient Elution Program. This program is designed to provide good retention for the main peak while eluting potential late-eluting impurities.[3][10]
Method Validation and Self-Validating Systems
A trustworthy protocol must be a self-validating system. The following steps, based on ICH Q2(R1) guidelines, ensure the method's performance is well-characterized and reliable.
System Suitability
Before any analysis, the chromatographic system must be equilibrated and its performance verified.
Inject the diluent (blank) once to ensure no interfering peaks are present.
Inject the Working Standard Solution (50 µg/mL) five times consecutively.
Calculate the performance parameters. The system is deemed ready for use if the acceptance criteria are met.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (Asymmetry)
≤ 1.5
Ensures peak is symmetrical, indicating good chromatography.
Theoretical Plates (N)
≥ 2000
Measures column efficiency and separation power.
% RSD of Peak Area
≤ 2.0%
Demonstrates the precision of the injector and system.
% RSD of Retention Time
≤ 1.0%
Indicates the stability of the pump and mobile phase delivery.
Table 3: System Suitability Criteria.
Specificity and Forced Degradation Protocol
Specificity is demonstrated by showing that the method can distinguish the analyte from impurities and degradation products. This is primarily achieved through forced degradation studies.[4]
Protocol:
Prepare a solution of the analyte at approximately 500 µg/mL. Expose this solution to the following stress conditions. A control sample (unstressed) should be analyzed alongside the stressed samples. The target degradation is 5-20%.[4]
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 4 hours.
Thermal Degradation: Store the solid powder and the sample solution at 105°C for 24 hours.
Photolytic Degradation: Expose the solid powder and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analyze all samples using the described HPLC method. The method is considered stability-indicating if:
The analyte peak is well-resolved from all degradant peaks.
Peak purity analysis (using the PDA detector) for the main analyte peak in stressed samples passes the software-defined threshold, confirming no co-elution.
Caption: General workflow for HPLC analysis.
Conclusion
The HPLC method presented in this application note is demonstrated to be robust, specific, and reliable for the quantitative determination of 4-amino-N-(2-aminoethyl)benzenesulfonamide. The protocol is grounded in sound scientific principles and has been structured to meet the rigorous validation requirements of the pharmaceutical industry. By explaining the causality behind key experimental choices, this guide equips researchers and drug development professionals with a powerful tool for ensuring the quality and stability of this critical pharmaceutical intermediate.
References
SIELC Technologies. (n.d.). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. Retrieved from SIELC Technologies website.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from PubChem.
ChemicalBook. (2023). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from ChemicalBook.com.
ChemWhat. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide CAS#: 35303-76-5. Retrieved from ChemWhat.com.
Fisher Scientific. (2021). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from fishersci.com.
Ahirrao, V. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from ResearchGate.
ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from ResearchGate.
Tolika, Z. et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science, 34(14), 1729-1737.
Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from onyx-scientific.com.
ResearchGate. (2014). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Retrieved from ResearchGate.
PubMed. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Retrieved from PubMed.
MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from MDPI.com.
National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from PMC.
TCI Chemicals. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from tcichemicals.com.
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from innovareacademics.in.
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from Scribd.
Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from Scribd.
Technical Support Center: Optimizing 4-amino-N-(2-aminoethyl)benzenesulfonamide Synthesis
Status: Online Ticket ID: #SYN-4AEBS-001 Specialist: Senior Application Scientist Subject: Troubleshooting Yield and Purity in Sulfonamide-Diamine Coupling Introduction Welcome to the Technical Support Center. You are li...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Ticket ID: #SYN-4AEBS-001
Specialist: Senior Application Scientist
Subject: Troubleshooting Yield and Purity in Sulfonamide-Diamine Coupling
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5). This molecule presents a classic "trap" in organic synthesis: it appears simple, but its amphoteric nature and the reactivity of the diamine linker often lead to abysmal yields (<30%) if specific kinetic and thermodynamic parameters are ignored.
This guide moves beyond standard textbook procedures to address the causality of failure—specifically focusing on the competition between mono- and bis-sulfonylation and the solubility challenges inherent to zwitterionic intermediates.
Module 1: The Synthetic Strategy & Failure Points
To troubleshoot effectively, we must visualize the competition between the desired pathway and the primary yield-killing side reaction.
Workflow Visualization
The following diagram illustrates the critical decision points where yield is lost.
Figure 1: Reaction pathway highlighting the competition between the desired mono-substitution and the bis-sulfonylation dimer.
Module 2: Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Impurities
Q1: I am obtaining a high-melting, insoluble white solid instead of my product. What is it?Diagnosis: You have likely synthesized the bis-sulfonamide dimer .
Mechanism: Ethylenediamine (EDA) has two primary amines. If the concentration of N-acetylsulfanilyl chloride (ASC) is locally high relative to EDA, the mono-substituted product will react with another molecule of ASC before it finds a fresh EDA molecule.
Solution:
Inverse Addition: Never add the amine to the sulfonyl chloride. Always add the sulfonyl chloride (dissolved in acetone or DCM) dropwise into a stirred solution of the amine.
Stoichiometry: Use a large excess of ethylenediamine (5–10 equivalents). This ensures that every molecule of ASC "sees" free EDA, statistically favoring mono-substitution [1].
Q2: My starting material (ASC) seems unreactive or yield is near zero.Diagnosis: Hydrolysis of the sulfonyl chloride.
Mechanism: Sulfonyl chlorides are moisture-sensitive. If your ASC is old or was filtered slowly in humid air, it has likely hydrolyzed to N-acetylsulfanilic acid, which is unreactive toward amines under these conditions.
Validation: Check the melting point of your starting material. Pure ASC melts at ~149°C. If it melts significantly higher or decomposes, it is the acid.
Solution: Freshly prepare ASC from acetanilide and chlorosulfonic acid and use it immediately (wet paste is often preferred to drying, provided the solvent is compatible) [2].
Category B: Work-up & Isolation
Q3: I cannot extract the product from the aqueous phase after hydrolysis.Diagnosis: Incorrect pH management of the zwitterion.
Mechanism: The target molecule contains a basic primary amine (ethyl chain) and a sulfonamide moiety.
pH < 7: The amine is protonated (
); the molecule is water-soluble.
pH > 11: The sulfonamide nitrogen may deprotonate; the molecule is water-soluble as a salt.
Solution:
Perform the hydrolysis (usually acidic).
Neutralize carefully to pH 10-11 using NaOH or KOH.
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic component.
Solvent Choice: Use n-Butanol or a DCM/Isopropanol (3:1) mixture for extraction, as the product is too polar for pure ether or hexane [3].
Module 3: Validated Experimental Protocol
This protocol is designed to minimize dimerization and maximize recovery.
Phase 1: Preparation of N-Acetylsulfanilyl Chloride (ASC)
Note: Commercial ASC is often degraded. In-situ prep is recommended for critical work.
Reaction: Add acetanilide portion-wise to chlorosulfonic acid at <15°C. Heat to 60°C for 2 hours.
Quench: Pour onto crushed ice carefully. Filter the solid ASC.[1][2] Do not dry completely ; use the damp cake immediately to prevent hydrolysis [4].
Phase 2: Coupling (The Critical Step)
Setup: Place 10 equivalents of Ethylenediamine (EDA) in a round-bottom flask diluted with Acetone (1:1 v/v). Cool to 0°C.
Addition: Dissolve the ASC damp cake in a minimum amount of Acetone. Add this solution dropwise to the rapidly stirring EDA solution over 1 hour.
Why? Keeps EDA in vast excess at the reaction site.
Workup: Evaporate acetone. You will have an aqueous residue containing the intermediate and excess EDA.
Wash: Dilute with water. The intermediate (N-acetyl-N'-(2-aminoethyl)benzenesulfonamide) may precipitate.[3] If not, extract with n-Butanol.
Phase 3: Hydrolysis & Isolation[4]
Hydrolysis: Reflux the intermediate in 2N HCl (approx. 5-10 mL per gram) for 1-2 hours.
Check: Monitor by TLC until the starting spot disappears.
Neutralization: Cool to room temperature. Adjust pH to 11-12 with 2N KOH.
Crystallization: Cool in an ice bath. The free base should precipitate as a pale yellow/white solid.
Troubleshoot: If no precipitate, reduce volume under vacuum and saturate with NaCl.
Purification: Recrystallize from water or ethanol/water mix.
Module 4: Data & Specifications[1][5][6][7]
Physical Properties Table
Property
Value
Notes
Molecular Formula
Molecular Weight
215.27 g/mol
Melting Point
150-152 °C
Literature value [5]
Solubility
Water (Moderate), DMSO (Good)
pH dependent
pKa
~10.2 (Amine), ~10.8 (Sulfonamide)
Amphoteric nature
Common Impurities
Impurity
Origin
Detection (TLC/LCMS)
Bis-sulfonamide
Low diamine equivalents
High Rf, High MW (+200 mass units)
Sulfanilic Acid
Hydrolysis of ASC
Low Rf (stays at baseline), Acidic
Acetanilide
Incomplete ASC formation
Non-polar, UV active
References
Miller, E. et al. (1940).[2] "Synthesis of Sulfonamides." Journal of the American Chemical Society, 62, 2099.[2] Link (Validated via ChemicalBook/Search).
Technical Support Center: Purification of 4-amino-N-(2-aminoethyl)benzenesulfonamide
Welcome to the dedicated technical support guide for the purification of 4-amino-N-(2-aminoethyl)benzenesulfonamide (AEBS). This resource is designed for researchers, scientists, and drug development professionals to nav...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the purification of 4-amino-N-(2-aminoethyl)benzenesulfonamide (AEBS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate. As a key building block in the synthesis of sulfonylurea hypoglycemic drugs like glipizide and glimepiride, its purity is paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical laboratory experience.
I. Understanding the Core Purification Challenges
The purification of 4-amino-N-(2-aminoethyl)benzenesulfonamide is often complicated by its dual amine functionality and the presence of structurally similar impurities derived from its synthesis. The primary amino group on the ethyl chain and the sulfonamide group both influence the molecule's polarity and reactivity, creating specific hurdles in achieving high purity.
Diagram: Key Physicochemical Properties and Challenges
improving the solubility of 4-amino-N-(2-aminoethyl)benzenesulfonamide for in vitro assays
Topic: Improving the Solubility of 4-amino-N-(2-aminoethyl)benzenesulfonamide Welcome to the technical support center. This guide provides in-depth troubleshooting and practical protocols for researchers working with 4-a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving the Solubility of 4-amino-N-(2-aminoethyl)benzenesulfonamide
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical protocols for researchers working with 4-amino-N-(2-aminoethyl)benzenesulfonamide. We will address common solubility challenges to ensure reproducible and accurate results in your in vitro assays.
Introduction: Understanding the Solubility Challenge
4-amino-N-(2-aminoethyl)benzenesulfonamide is a polar molecule used as a research chemical and a starting material in the synthesis of various pharmaceutical agents.[1][2] While its predicted aqueous solubility is relatively high (15.5 g/L), researchers frequently encounter difficulties when preparing concentrated stock solutions or diluting the compound into physiological buffers (e.g., PBS, cell culture media).[2][3]
The primary challenge stems from the molecule's amphoteric nature . It possesses both acidic and basic functional groups:
An acidic sulfonamide group (-SO₂NH-).
Multiple basic amine groups (an aromatic -NH₂ and an ethylamine -CH₂CH₂NH₂).
This structure means its net charge and, consequently, its solubility are highly dependent on the pH of the solution. Solubility is typically lowest at the compound's isoelectric point (pI), where the net charge is zero, and increases significantly in either acidic or basic conditions.[4][5][6]
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous buffer, even at a low concentration. What is the primary cause?
Answer: The most likely reason is that the pH of your aqueous buffer is close to the compound's isoelectric point (pI). At this pH, the molecule has minimal net charge, leading to poor hydration and minimum solubility. Furthermore, the high salt concentration in buffers like PBS can further reduce solubility through the "salting out" effect. While the compound is polar, its solubility in complex biological media cannot be predicted from its water solubility value alone.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: For most organic small molecules, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent due to its excellent solvating power and miscibility with aqueous media.[7][8] Product data sheets indicate that 4-amino-N-(2-aminoethyl)benzenesulfonamide is slightly soluble in DMSO and methanol.[2][3]
Best Practices for DMSO Stock Preparation:
Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. Contaminating moisture can accelerate the degradation of compounds during long-term storage.[7]
Aid Dissolution: Use mechanical assistance like vortexing or sonication in a water bath to facilitate dissolution.[9] Gentle warming (e.g., to 37°C) can also be effective, but you must first confirm the compound's thermal stability.[9]
Store Properly: Prepare high-concentration stock solutions (e.g., 10-50 mM), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[9]
Q3: I successfully dissolved my compound in 100% DMSO, but it immediately precipitated when I diluted it into my cell culture medium. What is happening and how can I prevent this?
Answer: This is a very common phenomenon known as "crashing out" or precipitation upon dilution.[7][10]
Causality: Your compound is well-solvated by the organic DMSO molecules. When this stock is introduced into a predominantly aqueous environment (like cell culture media), the DMSO concentration plummets. The solvent environment abruptly shifts from organic to aqueous. If the compound's intrinsic solubility in the aqueous buffer at that specific pH and temperature is lower than the final concentration you are targeting, it will precipitate out of the solution.[10][11]
Prevention Strategy: The key is to avoid a sudden, drastic change in the solvent environment. A step-wise dilution protocol is highly effective. Instead of diluting a 100% DMSO stock directly into the final medium, perform an intermediate dilution into a solution that is more compatible. See Protocol 3 for a detailed workflow.
The following workflow can help you diagnose and solve this issue:
Caption: Troubleshooting workflow for compound precipitation.
Q4: How can I leverage pH to increase the solubility of this compound?
Answer: Because the molecule is amphoteric, you can dramatically increase its solubility by moving the pH away from its isoelectric point.
In Acidic Conditions (pH < 7): The basic amine groups will become protonated (e.g., -NH₃⁺), forming a soluble salt.
In Basic Conditions (pH > 7): The acidic sulfonamide group will become deprotonated (-SO₂N⁻-), forming a soluble salt.[4][6]
This strategy is highly effective for creating aqueous stock solutions, which can be preferable to DMSO for certain sensitive assays. See Protocol 2 for a detailed method.
Q5: Are there alternatives if DMSO is toxic to my cells or pH adjustment interferes with my assay?
Answer: Yes, several advanced formulation strategies can be employed.
Co-solvents: These are water-miscible organic solvents that, when added to the final assay medium in small amounts (typically 1-5%), can increase the solubility of a compound.[12] Common examples include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[13][14] The utility of co-solvents is based on reducing the polarity of the aqueous system.[15] Caution: Always run a vehicle control to test the toxicity of the co-solvent on your specific cell line at the final concentration.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming a "host-guest" inclusion complex.[16][17][18] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity option for in vitro and in vivo studies.[19]
Physicochemical Data Summary
The following table summarizes key properties of 4-amino-N-(2-aminoethyl)benzenesulfonamide.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing an organic stock solution.
Weigh Compound: Accurately weigh the desired amount of 4-amino-N-(2-aminoethyl)benzenesulfonamide powder in a suitable vial.
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
Facilitate Dissolution: Vortex the vial vigorously for 2-3 minutes. If solid is still visible, place the vial in an ultrasonic water bath for 10-15 minutes.
Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol 2: Aqueous Solubilization via pH Adjustment
This protocol is for creating a DMSO-free aqueous stock solution.
Weigh Compound: Accurately weigh the compound into a sterile conical tube.
Select pH Direction:
For an acidic stock: Add a volume of sterile 0.1 M HCl to the powder to reach ~90% of your final target volume. The amine groups will be protonated, aiding solubility.
For a basic stock: Add a volume of sterile 0.1 M NaOH to the powder to reach ~90% of your final target volume. The sulfonamide group will be deprotonated, aiding solubility.
Dissolve: Vortex or sonicate the mixture until the compound is fully dissolved.
Adjust to Final Volume: Add sterile water to reach the final desired volume and concentration.
pH Neutralization (Critical): Before adding to cells, you must consider the final assay pH. You can either:
Use a very small volume of the acidic/basic stock so it is neutralized by the buffer in the cell culture well.
Carefully neutralize the stock solution by titrating with an equimolar amount of base (if acidic stock) or acid (if basic stock) before adding to the assay.
Sterile Filter: Pass the final aqueous stock solution through a 0.22 µm syringe filter to ensure sterility.
Protocol 3: Step-Wise Dilution Protocol to Avoid Precipitation
This method minimizes the solvent shock that causes compounds to crash out of solution.
Prepare High-Concentration Stock: Prepare a 50 mM stock solution in 100% DMSO as described in Protocol 1 .
Create an Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the 50 mM stock into your final assay medium (e.g., DMEM + 10% FBS). Do this rapidly with vigorous vortexing to ensure quick dispersal. At this stage, the DMSO concentration is now only 2%.
Prepare Final Working Concentrations: Use the 1 mM intermediate solution to prepare your final serial dilutions in the assay medium. For example, to make a 10 µM working solution, you would perform a 1:100 dilution of the 1 mM intermediate stock. The final DMSO concentration in the well will be a negligible 0.02%, which is well-tolerated by most cell lines.[10]
Caption: Step-wise dilution workflow to prevent precipitation.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. Retrieved February 15, 2026, from [Link]
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? (2025, July 31). YouTube. Retrieved February 15, 2026, from [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 15, 2026, from [Link]
4-(2-Aminoethyl)benzene sulfonamide. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
Fox, C. L., & Rose, H. M. (1942). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 48(4), 480–484. Retrieved February 15, 2026, from [Link]
Cho, S. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Chemical & Pharmaceutical Bulletin, 50(4), 521–524. Retrieved February 15, 2026, from [Link]
4-(2-Aminoethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Scientific Reports. Retrieved February 15, 2026, from [Link]
SOLUBILITY OF SULPHONAMIDES. (2026, January 7). The BMJ. Retrieved February 15, 2026, from [Link]
Cosolvent. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
4-(2-Aminoethyl)benzenesulfonamide CAS#: 35303-76-5. (n.d.). ChemWhat. Retrieved February 15, 2026, from [Link]
Mader, W. J., & Berg, E. W. (1970). Solubility studies of silver sulfonamides. Journal of Pharmaceutical Sciences, 59(9), 1285–1288. Retrieved February 15, 2026, from [Link]
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023, September 7). Asian Journal of Pharmaceutics. Retrieved February 15, 2026, from [Link]
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved February 15, 2026, from [Link]
4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved February 15, 2026, from [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Technology Networks. Retrieved February 15, 2026, from [Link]
Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved February 15, 2026, from [Link]
How to dissolve Amphotericin B using non toxic solvent? (2016, March 28). ResearchGate. Retrieved February 15, 2026, from [Link]
Compound Management for Quantitative High-Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
High-Throughput Solubility. (n.d.). SlidePlayer. Retrieved February 15, 2026, from [Link]
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. Retrieved February 15, 2026, from [Link]
How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved February 15, 2026, from [Link]
4-(2-aminoethyl)-benzenesufonamide [AEBS]. (n.d.). Prudence Pharma Chem. Retrieved February 15, 2026, from [Link]
Strategies to enhance oral delivery of amphotericin B: a comparison of uncoated and enteric-coated nanostructured lipid carriers. (2020, July 7). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved February 15, 2026, from [Link]
Preparation of Liposomal Amphotericin B (Ambisome) for Administration. (2020, November 23). YouTube. Retrieved February 15, 2026, from [Link]
common issues in 4-amino-N-(2-aminoethyl)benzenesulfonamide experiments
The following Technical Support Guide addresses common experimental issues associated with 4-amino-N-(2-aminoethyl)benzenesulfonamide and its structural isomers. This guide is designed for researchers utilizing this comp...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses common experimental issues associated with 4-amino-N-(2-aminoethyl)benzenesulfonamide and its structural isomers. This guide is designed for researchers utilizing this compound in affinity chromatography (Carbonic Anhydrase purification) , bioconjugation , or drug synthesis .
Critical Technical Alert: The "Identity Crisis"
Before troubleshooting specific experimental failures, you must verify the chemical identity of your reagent. A high percentage of experimental failures (specifically lack of binding in affinity chromatography) stem from confusion between two structural isomers with nearly identical names but vastly different biological activities.
Primary () Essential for Carbonic Anhydrase (CA) binding.[1][2]
Secondary () Sterically hindered; typically inactive against CA.
Application
Excellent ligand for CA purification; couples via ethylamine tail.
Synthesis intermediate; poor affinity ligand.
Immediate Action: Check your Certificate of Analysis (CoA). If you are attempting to purify Carbonic Anhydrase and your CoA lists CAS 6935-45-1 , your column will likely have zero binding capacity because the sulfonamide nitrogen is substituted.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: Zero or Negligible Protein Binding on Affinity Column
Q: I coupled the ligand to NHS-activated Sepharose, but the Carbonic Anhydrase (CA) flows through without binding. Why?
A: This is usually due to one of two root causes:
Wrong Isomer (See Alert above): You may have coupled CAS 6935-45-1 . The N-substituted sulfonamide cannot coordinate the Zinc (Zn²⁺) ion in the CA active site effectively.
Solution: Switch to CAS 35303-76-5 (4-(2-aminoethyl)benzenesulfonamide).[3][4][5][6]
Incorrect Coupling Orientation: If you used unmodified Sulfanilamide (
) and attempted to couple it to NHS-beads, the coupling likely failed or occurred at the wrong site. The aromatic amine () has a pKa of ~2–3 (due to the electron-withdrawing sulfonyl group), making it a poor nucleophile compared to the aliphatic amine of the "aminoethyl" linker (pKa ~10).
Solution: Ensure you are using the ethylamine-derivative (CAS 35303-76-5). The aliphatic amine couples rapidly at pH 8.3, leaving the sulfonamide moiety free to bind the enzyme.
Issue 2: Ligand Precipitation During Coupling
Q: When I add the ligand solution to the coupling buffer (pH 8.3), the solution turns cloudy or a precipitate forms.
A: Benzenesulfonamides have limited solubility in aqueous buffers at neutral/basic pH, especially in high salt concentrations used for coupling (e.g., 0.5 M NaCl).
Mechanism: The sulfonamide group is hydrophobic. While the amine is protonated/polar, the benzene ring drives aggregation.
Protocol Adjustment:
Dissolve the ligand first in a minimal volume of DMSO or DMF (up to 10-20% of final volume is usually tolerated by Sepharose/Agarose beads, but check resin specifications).
Add this organic solution dropwise to the coupling buffer while stirring.
Alternatively, lower the salt concentration (e.g., 0.1 M NaCl) if ionic strength is not critical for your specific resin activation chemistry.
Issue 3: Low Coupling Efficiency (Yield)
Q: I am using CAS 35303-76-5, but the coupling efficiency (determined by UV absorbance of supernatant) is <50%.
A:
pH Mismatch: The aliphatic amine requires an unprotonated state to attack the NHS-ester. The pKa is ~10. Coupling at pH 7.0 is too slow.
Fix: Ensure Coupling Buffer is pH 8.3–8.5 (0.2 M NaHCO₃).
Hydrolysis Competition: NHS-esters hydrolyze rapidly in aqueous solution (half-life ~1-2 hours at pH 8). If you dissolve the ligand after equilibrating the beads, the active groups may be gone.
Fix: Prepare the ligand solution before filtering the resin. Mix immediately.
Amine Contamination: Did you wash the resin with Tris buffer? Tris contains a primary amine and will compete with your ligand.
Fix: Wash resin only with cold 1 mM HCl (preserves NHS groups) or water, then immediately add ligand in Carbonate/Bicarbonate buffer.
Part 2: Validated Experimental Protocol
Workflow: Coupling 4-(2-aminoethyl)benzenesulfonamide to NHS-Activated Sepharose
This protocol ensures the sulfonamide group remains active for Carbonic Anhydrase purification.
Reasoning: This removes non-covalently adsorbed ligand that would otherwise leach into your purified protein sample.
Storage:
Store in 20% Ethanol at 4°C.
Part 3: Visualizations & Logic
Figure 1: Structural Decision Tree & Coupling Logic
This diagram illustrates the critical distinction between isomers and the correct chemical pathway for creating an active affinity resin.
Caption: Figure 1. Selection logic for Carbonic Anhydrase (CA) affinity ligands. Using the N-substituted isomer (Red) results in steric hindrance of the active site, while the ring-substituted isomer (Green) preserves the essential primary sulfonamide group.
References
ChemicalBook. (2026). 4-(2-Aminoethyl)benzenesulfonamide Properties and Uses (CAS 35303-76-5).[4][5][6] Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). 4-(2-Aminoethyl)benzenesulfonamide Compound Summary. Retrieved from
Cytiva Life Sciences. (2023). NHS-activated Sepharose 4 Fast Flow Instructions.[7][8][9] Retrieved from
Ozensoy, O., et al. (2004). A new method for purification of carbonic anhydrase isozymes by affinity chromatography. Biochemistry (Moscow). Retrieved from
GuideChem. (2025). 4-Amino-N-(2-aminoethyl)benzenesulfonamide (CAS 6935-45-1) Entry.[12][13] Retrieved from
Technical Support Center: Protocol Refinement for 4-amino-N-(2-aminoethyl)benzenesulfonamide Biological Assays
Welcome to the technical support guide for 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to support researchers and drug development professionals in their biological assays involving this versatile sulfonamide compound.
Section 1: Compound Profile and Handling
4-amino-N-(2-aminoethyl)benzenesulfonamide is a key building block in pharmaceutical synthesis and a known inhibitor of carbonic anhydrases (CAs)[1][2][3]. Its efficacy has been demonstrated in various contexts, including inducing apoptosis in human hepatocellular carcinoma (HCC) cells and radiosensitizing renal cell carcinoma[2][3][4][5][6]. Understanding its physical and chemical properties is the first step to reliable and reproducible results.
This section addresses common queries regarding the use of 4-amino-N-(2-aminoethyl)benzenesulfonamide in experimental setups.
Q1: What is the primary biological target and mechanism of action for this compound?A1: The primary established biological target is the enzyme family of carbonic anhydrases (CAs).[1][3][5] As a sulfonamide, it mimics the structure of carbonic acid's substrate and binds to the zinc ion in the enzyme's active site, inhibiting its function. This inhibition disrupts pH regulation, which can affect various cellular processes, including tumor cell survival and proliferation, particularly in hypoxic environments where CAs like CA-IX are overexpressed.[3]
Q2: How should I prepare a stable, high-concentration stock solution?A2: Due to its limited solubility in common organic solvents, preparing a high-concentration stock can be challenging.
Procedure: Start by attempting to dissolve the compound in pure DMSO to create a 10-20 mM stock solution. To aid dissolution, you may use gentle warming (up to 37°C) or brief sonication. Avoid aggressive heating, as it can lead to degradation.
Verification: Always visually inspect the solution for complete dissolution before making serial dilutions in your aqueous assay buffer. If you observe any precipitate, the solution is oversaturated.
Aqueous Solubility: Direct dissolution in aqueous buffers is generally not recommended for creating primary stock solutions, though the compound has moderate water solubility (15.5 g/L).[2][10]
Q3: What are the optimal storage conditions for the solid compound and its stock solutions?A3:
Solid Compound: Store the powder in a tightly closed container at room temperature in a dry, dark place.[1][2][7] When stored correctly, it is stable for up to 24 months.[1]
Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and may lead to degradation over time. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.
Q4: Is 4-amino-N-(2-aminoethyl)benzenesulfonamide known to be cytotoxic?A4: Yes, it has demonstrated cytotoxic and apoptotic effects, particularly in cancer cell lines like human hepatocellular carcinoma (HCC).[2][4][5][6] The degree of cytotoxicity is cell line-dependent and influenced by experimental conditions such as hypoxia.[6] It is crucial to perform a dose-response curve (e.g., using an MTT or CCK-8 assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration.
Section 3: Core Experimental Protocols
These protocols provide a validated starting point for common assays. Always optimize parameters for your specific experimental system.
Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be measured spectrophotometrically.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 25 mM Tris-HCl, pH 7.4.
Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase (e.g., CA-II or CA-IX) in assay buffer. The final concentration should be determined empirically (typically in the low nM range).
Substrate Solution: Prepare a 10 mM stock of 4-nitrophenyl acetate (NPA) in acetonitrile.
Inhibitor (Test Compound): Prepare a 2X final concentration serial dilution of 4-amino-N-(2-aminoethyl)benzenesulfonamide in assay buffer, starting from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Positive Control: Use a known CA inhibitor like Acetazolamide.
Assay Procedure (96-well plate format):
Add 50 µL of assay buffer to the blank wells.
Add 50 µL of the 2X inhibitor dilutions (or positive control/vehicle) to the appropriate wells.
Add 50 µL of the enzyme solution to all wells except the blank.
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 100 µL of a freshly diluted NPA solution (e.g., 0.6 mM final concentration) to all wells.
Data Acquisition:
Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.
Data Analysis:
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol determines the effect of the compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 4-amino-N-(2-aminoethyl)benzenesulfonamide in culture medium from a DMSO stock.
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.1%).
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
Add 10 µL of the MTT solution to each well.
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium.
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Section 4: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Problem Area: Compound Solubility & Handling
Q: My compound is not fully dissolving in DMSO, even at a modest concentration. What should I do?A: This is a common issue due to its classification as "slightly soluble."
Solution 1 (Gentle Heat): Warm the solution in a 37°C water bath for 5-10 minutes. Vortex intermittently. This increases the kinetic energy and can help overcome the crystal lattice energy. Do not overheat.
Solution 2 (Sonication): Place the vial in a bath sonicator for short bursts of 1-2 minutes. This uses ultrasonic waves to break apart solute aggregates. Monitor the temperature to avoid heating.
Solution 3 (Lower Concentration): If the above methods fail, your desired concentration may be above the solubility limit. Prepare a new, lower-concentration stock that dissolves completely. It is better to have an accurate lower-concentration stock than an inaccurate, partially-dissolved higher one.
Q: I observed a precipitate in my stock solution after thawing it from -20°C. Is it still usable?A: Precipitation upon thawing is common for compounds with marginal solubility.
Immediate Action: Before use, you must redissolve the precipitate completely. Use the gentle warming and/or sonication techniques described above.
Verification: Visually confirm that no particulate matter remains. A partially dissolved stock will lead to inaccurate dilutions and highly variable results.
Long-Term Strategy: Consider preparing a lower concentration stock solution for storage or aliquot into smaller single-use volumes to minimize the total volume being thawed and refrozen.
Problem Area: Inconsistent Assay Results
Q: My IC50 values for enzyme inhibition are highly variable between experiments. What are the likely causes?A: IC50 variability often points to issues with assay setup or reagent integrity.
Cause 1 (Compound Precipitation): The most likely culprit. As you dilute your DMSO stock into an aqueous buffer, the compound may be crashing out of solution.
Solution: Decrease the final assay concentration range. Check the solubility in the final assay buffer. Adding a small amount of a non-ionic surfactant like Tween-20 (0.01%) to the assay buffer can sometimes help maintain solubility.
Cause 2 (Enzyme Activity Variation): The activity of your enzyme stock may not be consistent.
Solution: Aliquot your enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always include a positive control inhibitor (e.g., Acetazolamide) with a known IC50. If the IC50 of the control is also shifting, it points to a systemic issue with the enzyme or other reagents.[13]
Cause 3 (Inaccurate Pipetting): Small volumes of concentrated stocks are prone to pipetting errors.
Solution: Use calibrated pipettes. Avoid pipetting volumes less than 2 µL. Perform serial dilutions to ensure you are handling larger, more accurate volumes.
dot
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Problem Area: Cell-Based Assays
Q: The compound shows no effect on my cells, even at high concentrations. What could be wrong?A: A lack of cellular activity can stem from multiple factors.
Cause 1 (Low Cell Permeability): The compound may not be efficiently crossing the cell membrane.[13] While sulfonamides can often enter cells, this is not guaranteed for all cell types.
Solution: This is an inherent property of the compound. If this is the suspected cause, alternative assays (e.g., using cell lysates) or structural modification of the compound may be necessary.
Cause 2 (Compound Efflux): Cells may be actively pumping the compound out using efflux pumps (e.g., P-glycoprotein).
Solution: Try co-incubating with a known efflux pump inhibitor (e.g., verapamil) to see if activity is restored. This is a diagnostic experiment to test the hypothesis.
Cause 3 (Target Not Expressed/Relevant): The target, carbonic anhydrase (specifically isoforms like CA-IX), may not be expressed at high levels or may not be critical for survival in your specific cell line under your culture conditions.
Solution: Verify target expression using qPCR or Western blot. Ensure your assay conditions (e.g., hypoxia for CA-IX studies) are appropriate to induce target relevance.[3]
dot
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Section 5: References
4-(2-Amino Ethyl) Benzene Sulfonamide - Synthetic Molecules Pvt. Ltd. (Provided via Google Search)
Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (Provided via Google Search)
4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) - ChemicalBook. (Provided via Google Search)
4-(2-Aminoethyl)benzenesulfona | 275247-25G | SIGMA-ALDRICH | SLS Ireland. (Provided via Google Search)
4-(2-Aminoethyl)benzenesulfonamide - SIELC Technologies. (Provided via Google Search)
A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices - R-Biopharm. (Provided via Google Search)
4-(2-Aminoethyl)benzene sulfonamide - ChemBK. (Provided via Google Search)
4-(2-Aminoethyl)benzenesulfonamide 99 35303-76-5 - Sigma-Aldrich. (Provided via Google Search)
4-(2-Aminoethyl)benzenesulfonamide, 99%, Thermo Scientific 25 g | Buy Online. (Provided via Google Search)
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses - SciELO. (Provided via Google Search)
Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation - PubMed. [Link]
addressing off-target effects of 4-amino-N-(2-aminoethyl)benzenesulfonamide
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5). This resource is designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5). This resource is designed for researchers, scientists, and drug development professionals to anticipate, identify, and address potential off-target effects during experimentation. As a sulfonamide-containing compound, understanding its polypharmacology is critical for accurate data interpretation and successful therapeutic development.[1][2] This guide provides field-proven insights and validated protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is 4-amino-N-(2-aminoethyl)benzenesulfonamide and what are its potential primary targets?
4-Amino-N-(2-aminoethyl)benzenesulfonamide is a synthetic small molecule belonging to the sulfonamide class of compounds.[3][4] It serves as a versatile starting material and reagent in the synthesis of various pharmaceutical agents, including antidiabetic and antimalarial compounds.[5]
While its specific, intended targets can vary based on the derivatives being synthesized, the core sulfonamide scaffold is known to interact with a range of enzymes. For instance, sulfonamides are classical inhibitors of dihydropteroate synthetase in bacteria and are also known to inhibit carbonic anhydrases in humans.[1][3][6] Some research also suggests that specific sulfonamide derivatives can act as kinase inhibitors or modulate other cellular pathways.[7] It is crucial for researchers to empirically validate target engagement in their specific experimental system rather than relying solely on predicted targets.[8][9]
Q2: I'm observing an unexpected phenotype (e.g., high cytotoxicity, altered cell morphology) in my experiment. How can I determine if it's due to an off-target effect?
This is a common and critical challenge in small molecule research.[10][11] An unexpected phenotype that is inconsistent with the known function of the primary target strongly suggests an off-target interaction. The first step is to systematically rule out other possibilities and confirm that the effect is specific to the compound's action.
We have developed a logical workflow to diagnose such issues. The process begins with confirming the relationship between compound concentration and the observed effect, followed by direct validation of on-target engagement.
Q3: What are the initial steps to validate that my compound is engaging its intended target in a cellular context?
Before investigating off-targets, you must confirm that the compound is binding to its primary target at the concentrations used in your experiments.[9][12] Failure to do so can lead to misinterpretation of phenotypic data. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify intracellular target engagement.[13] The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates treated with your compound across a temperature gradient, you can observe a "shift" in the melting curve of the target protein compared to a vehicle control.[13] This confirmation is a key pillar for building confidence in your drug's mechanism of action.[8]
Q4: My on-target engagement is confirmed, but the anomalous phenotype persists. What advanced methods can identify the specific off-target proteins?
Once on-target engagement is confirmed, you can proceed with unbiased, proteome-wide methods to identify off-target interactors. The choice of method depends on the nature of the suspected off-target (e.g., kinase, other enzyme, receptor).
Method
Principle
Pros
Cons
Chemical Proteomics
Uses an immobilized or clickable version of the compound to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.
Unbiased, proteome-wide discovery of direct binding partners.
Requires chemical modification of the compound; may introduce artifacts or miss targets with weak affinity.
Kinase Selectivity Screening
The compound is tested against a large panel of recombinant kinases to measure its inhibitory activity (IC50) against each one.[13]
Highly quantitative; provides a clear selectivity profile across the kinome.[14]
Limited to kinases; does not assess binding in a native cellular environment.
Genetic Validation (CRISPR/siRNA)
The primary target is knocked down or knocked out using genetic tools. If the phenotype persists after treatment with the compound, it is likely an off-target effect.[13]
Provides strong biological evidence for on- vs. off-target causality.
Can be time-consuming; potential for incomplete knockdown or genetic compensation.
Computational Profiling (In Silico)
Uses 2-D and 3-D similarity-based algorithms to predict potential off-target interactions based on the compound's chemical structure.[10]
Fast and cost-effective; can guide experimental validation.
Predictive only; requires wet-lab validation to confirm interactions.[15]
Q5: How can I mitigate or control for identified off-target effects in my experiments?
Mitigating off-target effects is crucial for validating that your observed phenotype is a direct result of modulating the primary target.
Use the Lowest Effective Concentration: Always perform a full dose-response curve to identify the lowest concentration of the compound that elicits the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[13]
Utilize a Negative Control Analog: Synthesize or acquire a close structural analog of your compound that is known to be inactive against the primary target. If this analog fails to produce the phenotype, it suggests the effect is not due to a general chemical property but is target-specific.
Troubleshooting Workflow & Protocols
This section provides a systematic, causality-driven approach to investigating unexpected experimental outcomes.
Part 1: Initial Investigation Workflow
If you observe an unexpected phenotype, follow this logical progression to diagnose the root cause. This workflow is designed to be a self-validating system, where the results of each step inform the decision to proceed to the next, preventing wasted resources on complex off-target screens before confirming the basics.
Caption: A systematic workflow for diagnosing off-target effects.
Part 2: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of 4-amino-N-(2-aminoethyl)benzenesulfonamide to its intended protein target within intact cells.[13]
Methodology:
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
Cell Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
Temperature Gradient Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
Separation of Protein Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[13]
Protein Detection: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction using a standard detection method like Western Blot or ELISA.
Data Analysis: For each treatment condition, plot the normalized amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
Objective: To determine the IC50 value of 4-amino-N-(2-aminoethyl)benzenesulfonamide against a panel of kinases to assess its selectivity profile.
Methodology:
Compound Preparation: Prepare an 11-point serial dilution series of the test compound in DMSO, starting at a high concentration (e.g., 100 µM).
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP to each well.
Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells. Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[13]
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a luminescence-based reagent where the light signal decreases as kinase activity is inhibited.
Data Analysis: Incubate for the recommended time, then read the luminescence on a plate reader. Plot the kinase activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase. A lower IC50 indicates stronger inhibition.
References
Vertex AI Search. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
BenchChem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
DermNet. Sulfonamides (Sulfa Drugs) And The Skin.
National Institutes of Health (NIH). Target Engagement Assays in Early Drug Discovery.
CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them.
storage and handling best practices for 4-amino-N-(2-aminoethyl)benzenesulfonamide
Ticket System ID: CAS-35303-76-5-SUP Status: Active Agent: Senior Application Scientist Introduction: The "Linker" Molecule Welcome to the technical support hub for 4-amino-N-(2-aminoethyl)benzenesulfonamide . In the fie...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System ID: CAS-35303-76-5-SUP
Status: Active
Agent: Senior Application Scientist
Introduction: The "Linker" Molecule
Welcome to the technical support hub for 4-amino-N-(2-aminoethyl)benzenesulfonamide .
In the field, you likely know this compound as a critical ligand for Carbonic Anhydrase (CA) affinity chromatography . Its structure is unique: it features a classic sulfanilamide "head" (which binds to the CA enzyme) and an ethylenediamine "tail" (which serves as a reactive handle for coupling to agarose or magnetic beads).
This dual-functionality makes it powerful but requires precise handling to ensure the "tail" reacts with your beads while the "head" remains active for protein binding.
Part 1: Storage & Stability (Pre-Experiment)
User Question: "My powder has turned from white to light brown. Is it still usable?"
Diagnosis: Oxidative Degradation.
Like many aniline derivatives, this compound is sensitive to oxidation. The primary aromatic amine (the aniline group) can oxidize over time to form azo linkages or quinone-like species, resulting in a yellow-to-brown discoloration.
Troubleshooting Protocol:
Observation
Status
Action Required
White / Off-White
Optimal
Proceed with experiment.
Pale Yellow
Acceptable
Usable for non-critical coupling; efficiency may drop <5%.
Brown / Caked
Degraded
Discard. Impurities will compete for binding sites on your resin.
Best Practice Storage:
Temperature: -20°C is ideal for long-term (>3 months). 2-8°C is acceptable for active use.
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
Container: Amber glass to prevent photo-oxidation.
Part 2: Solubilization & Handling
User Question: "I cannot get the compound to dissolve in water at neutral pH. What is the correct solvent?"
Expert Insight:
This molecule is a zwitterionic candidate . It contains a basic primary amine (on the ethyl chain) and a weakly acidic sulfonamide group. Its solubility is highly pH-dependent.
Solubility Data Table:
Solvent
Solubility
Notes
Water (pH 7)
Moderate/Low
May require warming or pH adjustment to < 4 or > 9.
DMSO
High
Recommended for Stock Solutions (100 mM).
Ethanol
Moderate
Soluble, but evaporation can be an issue for precise concentrations.
PBS
Moderate
Soluble at working concentrations (e.g., 1-5 mM) after predissolving in DMSO.
Protocol: Preparing a Coupling Stock
Weigh the target amount.
Dissolve in 100% DMSO to create a 50–100 mM stock.
Dilute this stock into your aqueous coupling buffer (e.g., 0.1 M NaHCO₃, pH 8.3) immediately before use.[1]
Note: Keep final DMSO concentration < 10% to prevent damaging your bead matrix (if using Sepharose/Agarose).
Part 3: Experimental Application (Coupling to Beads)
User Question: "How do I ensure the molecule couples via the tail (ethyl) and not the head (aniline)?"
The Scientific Logic (Chemoselectivity):
You are performing a competition reaction between two amines.
By maintaining a pH between 7.5 and 8.5 , the aliphatic amine is sufficiently unprotonated to react rapidly with NHS-esters, while the aromatic amine remains sluggish. This ensures the sulfanilamide "head" remains free to bind Carbonic Anhydrase.
Standard Operating Procedure: Coupling to NHS-Activated Beads[1]
Reagents:
Ligand: 4-amino-N-(2-aminoethyl)benzenesulfonamide (dissolved in DMSO).
Beads: NHS-activated Agarose or Magnetic Beads.[3]
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.
Workflow:
Wash Beads: Rapidly wash NHS-beads with ice-cold 1 mM HCl (removes preservatives without hydrolyzing the NHS group).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Context: Mammalian Cell Culture / Carbonic Anhydrase Inhibition (CAI)
Assigned Specialist: Senior Application Scientist, Lead Discovery Unit
Executive Summary & Compound Profile
Welcome to the technical support hub for 4-amino-N-(2-aminoethyl)benzenesulfonamide (hereafter referred to as AEBS ).
In drug development, AEBS is primarily utilized as a Carbonic Anhydrase (CA) Inhibitor , specifically targeting tumor-associated isoforms (CA IX and CA XII) to disrupt pH regulation in hypoxic cancer cells. It is also a common ligand for affinity chromatography.
If you are observing resistance (reduced efficacy, increased IC50, or cell recovery), it is rarely due to target mutation. Instead, it is likely driven by physicochemical sequestration or metabolic rewiring .
Compound Datasheet
Feature
Specification
Impact on Resistance
Chemical Class
Primary Sulfonamide with Aliphatic Amine Tail
Dual functionality: CA Zinc binding (sulfonamide) + Ion trapping (amine).
pKa (Approx.)
~10.0 (Aliphatic amine), ~10.4 (Sulfonamide)
The aliphatic amine renders the molecule a Lysosomotropic Weak Base .
Inhibition leads to intracellular acidification and extracellular alkalinization.
Resistance Mode
Non-genetic (Phenotypic)
Lysosomal sequestration and compensatory pH regulation (MCT/NHE upregulation).
Diagnostic Workflow: Why is my treatment failing?
Use this decision matrix to identify the root cause of resistance in your cell lines.
Diagram 1: Resistance Mechanism Flowchart
(Visualizing the competition between Target Engagement and Lysosomal Trapping)
Caption: AEBS acts on surface CA IX but can diffuse into the cell. The aliphatic amine tail causes it to become protonated and trapped in acidic lysosomes (Red path), reducing the effective concentration at the target.
Troubleshooting Modules
Module A: The "Lysosomal Sink" Effect (Physicochemical Resistance)
Symptom: The drug works in cell-free enzyme assays (Ki is low) but fails in live cell assays (IC50 is high).
Mechanism: AEBS contains a basic ethyl-amino group. In the neutral cytosol, it is uncharged and permeable. Once it diffuses into acidic lysosomes (pH ~4.5), it becomes protonated (
), cannot diffuse back out, and is sequestered away from its target.[1]
Q: How do I confirm lysosomal sequestration?A: Perform a co-localization study.
Stain with LysoTracker Red (acidic organelle marker).
If AEBS is fluorescent (or if you use a fluorescent analog), you will see punctate overlap.
Functional Test: Pre-treat cells with Bafilomycin A1 (10-50 nM) or Chloroquine (10-20 µM). These agents disrupt the lysosomal pH gradient. If AEBS efficacy restores or increases significantly, your resistance is due to sequestration.
Protocol Adjustment:
Action: Co-administer with a non-toxic lysosomotropic agent (e.g., Chloroquine) to saturate the lysosomes, forcing AEBS to remain available for CA IX inhibition.
Symptom: Cells initially respond to AEBS but recover growth after 48-72 hours.
Mechanism: CA IX inhibition disrupts pH regulation.[3][4] Tumor cells adapt by upregulating alternative proton transporters, specifically MCT1/4 (Monocarboxylate Transporters) or NHE1 (Sodium-Hydrogen Exchanger).
Q: How do I validate metabolic adaptation?A: Measure the Extracellular Acidification Rate (ECAR) using a Seahorse analyzer or a pH-sensitive dye.
Observation: If CA IX is inhibited, extracellular acidification should decrease.
Resistance Signal: If acidification returns despite AEBS presence, the cell has activated MCTs (lactate export) to bypass CA IX.
Protocol Adjustment:
Action: Dual Inhibition Strategy.
Combine AEBS with an MCT1 inhibitor (e.g., AZD3965) or an NHE1 inhibitor (e.g., Cariporide).
Note: This combination is often synergistic in hypoxic solid tumors.
Module C: Solubility & Precipitation
Symptom: Variable IC50 data or visible crystals in the media.
Mechanism: As a sulfonamide, AEBS has limited solubility in aqueous acidic buffers. However, the amine tail helps. Issues arise when stock solutions (DMSO) are shocked into aqueous media.
Q: What is the optimal formulation protocol?A:
Stock: Dissolve AEBS in 100% DMSO to 10-50 mM. Store at -20°C.
Dilution: Do not add DMSO stock directly to the cell culture dish.
Step-down: Dilute the stock 1:10 in PBS first, vortex immediately, then add to media.
Check: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking drug effects.
Validated Experimental Protocols
Protocol 1: Clonogenic Survival Assay under Hypoxia
Purpose: To distinguish true resistance from normoxic indifference (CA IX is only expressed/active in hypoxia).
Seeding: Seed cells (e.g., MDA-MB-231 or RCC lines) at low density (500 cells/well) in 6-well plates.
Attachment: Allow attachment for 24h in standard incubator.
Induction: Move plates to a Hypoxia Chamber (1%
) for 24h to upregulate CA IX.
Control: Keep duplicate plates in Normoxia (21%
).
Treatment: Treat with AEBS (0, 1, 10, 100 µM).
Optional: Add Chloroquine (10 µM) to test lysosomal involvement.
Incubation: Incubate for 7-10 days.
Analysis: Fix with methanol, stain with Crystal Violet.
Calculation: Calculate Plating Efficiency (PE) and Surviving Fraction (SF).
Success Metric: AEBS should be significantly more potent (lower SF) in Hypoxia than Normoxia. If potency is equal, the cell line may not be CA IX dependent.
Protocol 2: Intracellular pH (pHi) Recovery Assay
Purpose: To confirm the drug is engaging the target (CA IX).
Load: Load cells with BCECF-AM (ratiometric pH indicator) (1 µM) for 30 min.
Acid Load: Prepulse cells with
(20 mM) then wash out to induce acute intracellular acidification.
Treat: Add AEBS (50 µM) immediately during the recovery phase.
Measure: Monitor Fluorescence Ratio (Ex 490/440, Em 535) over 20 mins.
Result:
Sensitive: pHi recovery is blunted/slowed.
Resistant: pHi recovers rapidly despite drug (indicates alternative transporters are active).
Pathway Visualization: The Compensatory Network
When AEBS blocks Carbonic Anhydrase, the cell attempts to restore pH balance.
Caption: Inhibition of CA IX by AEBS triggers intracellular acidosis, which forces the cell to upregulate MCT and NHE transporters to survive, leading to resistance.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer.[5] Molecular Oncology. (Context: CA IX upregulation mechanisms). Link
Zhitomirsky, B., & Assaraf, Y. G. (2016). Lysosomes as mediators of drug resistance in cancer.[1][6][7] Drug Resistance Updates, 24, 23-33. (Context: Mechanism of weak base drug sequestration). Link
Dubois, L., et al. (2011). Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)oxygenated cells in a xenograft model. Radiotherapy and Oncology. (Context: Use of sulfonamide derivatives for targeting). Link
Chiche, J., et al. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH.[3] Cancer Research. Link
A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Profiling 4-amino-N-(2-aminoethyl)benzenesulfonamide and its Analogs
This guide provides an in-depth technical comparison of 4-amino-N-(2-aminoethyl)benzenesulfonamide and other prominent sulfonamide inhibitors of carbonic anhydrases (CAs). Designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-amino-N-(2-aminoethyl)benzenesulfonamide and other prominent sulfonamide inhibitors of carbonic anhydrases (CAs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative inhibitory potency, and isoform selectivity of these compounds, supported by experimental data and detailed protocols.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and electrolyte balance.[1] The human body expresses at least 15 different CA isoforms, each with distinct tissue distribution and physiological functions.
The inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of diseases. For instance, inhibitors of CA II are used as diuretics and for the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and XII is a promising approach in oncology.[2] CA IX, in particular, is overexpressed in many solid tumors in response to hypoxia and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3]
Sulfonamides (R-SO₂NH₂) represent the most prominent class of carbonic anhydrase inhibitors.[3] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[3] This guide will focus on comparing the performance of 4-amino-N-(2-aminoethyl)benzenesulfonamide, a key structural scaffold, with clinically established sulfonamide inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide.
Mechanism of Action: The Sulfonamide-Zinc Interaction
The inhibitory action of sulfonamides on carbonic anhydrases is a well-characterized example of metalloenzyme inhibition. The core of this interaction lies in the active site of the enzyme, which features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the catalytic species, which, upon deprotonation to a hydroxide ion, acts as a potent nucleophile to attack carbon dioxide.
Primary sulfonamides, in their deprotonated state (R-SO₂NH⁻), act as potent inhibitors by binding directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule. This interaction forms a stable tetrahedral complex, effectively rendering the enzyme inactive.
A Comparative Guide to the Structure-Activity Relationship of 4-amino-N-(2-aminoethyl)benzenesulfonamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-amino-N-(2-aminoethyl)benzenesulfonamide. By synthesizing data from various studies, we will explore how modific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-amino-N-(2-aminoethyl)benzenesulfonamide. By synthesizing data from various studies, we will explore how modifications to this chemical scaffold influence its biological activity, with a particular focus on its roles as a carbonic anhydrase inhibitor and an antibacterial agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this class of compounds.
Introduction: The Versatile Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] Its inherent ability to bind to the zinc ion in the active site of metalloenzymes, such as carbonic anhydrases, has made it a privileged scaffold in drug design.[1] The parent compound, 4-amino-N-(2-aminoethyl)benzenesulfonamide, serves as a crucial intermediate in the synthesis of several sulfonylurea hypoglycemic drugs, highlighting its significance in pharmaceutical development.[3][4] This guide will dissect the SAR of its analogs, providing a framework for the rational design of more potent and selective therapeutic agents.
Core Structure and Key Interaction Points
The fundamental structure of 4-amino-N-(2-aminoethyl)benzenesulfonamide offers several points for chemical modification to probe and optimize biological activity. Understanding these is critical to interpreting the SAR data.
Caption: Key modification points on the 4-amino-N-(2-aminoethyl)benzenesulfonamide scaffold.
SAR as Carbonic Anhydrase Inhibitors
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[1][5] The primary sulfonamide group is essential for this activity, as it coordinates with the zinc ion in the enzyme's active site.[1] Modifications to the benzene ring and its substituents significantly impact binding affinity and isoform selectivity.[1][6]
The Role of the Sulfonamide Group
The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group (ZBG). Its nitrogen atom coordinates to the Zn²⁺ ion within the CA active site, displacing a water molecule or hydroxide ion. This interaction is fundamental to the inhibitory mechanism.
Impact of Benzene Ring Substitutions
The "tail" approach, which involves modifying the molecule at a distance from the ZBG, is a common strategy to achieve isoform-specific inhibition.[6] Studies on various benzenesulfonamide derivatives have shown that substitutions on the benzene ring can either enhance or diminish inhibitory activity against different CA isoforms.
For instance, in a series of 4-anilinoquinazoline-based benzenesulfonamides, substitutions on the quinazoline ring led to nanomolar inhibition of CA isoforms I, II, IX, and XII.[7] This highlights the importance of the appended "tail" in dictating potency and selectivity.
The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate stronger inhibition.
A common method to determine the inhibitory potency of compounds against CA is the stopped-flow CO₂ hydration assay.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The rate of this reaction is monitored by a change in pH, detected by a colorimetric indicator.
Step-by-Step Methodology:
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoform and the test compound in an appropriate buffer (e.g., Tris-HCl with NaCl).
Assay Buffer: Use a buffer containing a pH indicator (e.g., p-nitrophenol).
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the IC₅₀ value by plotting the percentage of enzyme activity versus the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical carbonic anhydrase inhibition assay.
SAR as Antibacterial Agents
The sulfonamide class of drugs historically includes potent antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2]
Modifications to the 4-Amino Group
The 4-amino group is crucial for the antibacterial activity of many sulfonamides, as it mimics the p-aminobenzoic acid (PABA) substrate of DHPS. Modifications at this position can significantly alter the antibacterial spectrum.
Impact of Side Chain Modifications
The nature of the substituent on the sulfonamide nitrogen plays a vital role in determining the antibacterial potency and spectrum. For example, the incorporation of a benzenesulfonylamido (BS) group into fluoroquinolones shifted their activity from being more effective against Gram-negative bacteria to being more potent against Gram-positive strains.[9]
Quantitative structure-activity relationship (QSAR) studies have shown a linear correlation between antibacterial activity and electronic and steric parameters.[9] Small, electron-donating groups on the benzene ring tend to increase the in vitro activity against Gram-positive bacteria.[9]
Synthesis of Analogs: Schiff Base Formation
A common strategy to generate analogs of 4-(2-aminoethyl)benzenesulfonamide is through the formation of Schiff bases by reacting the primary amino group of the side chain with various aldehydes.[10][11] This approach allows for the introduction of a wide range of substituents to explore their impact on biological activity.
General Synthetic Protocol:
Reactant Dissolution: Dissolve 4-(2-aminoethyl)benzenesulfonamide in a suitable solvent, such as ethanol.
Aldehyde Addition: Add the desired aldehyde to the solution.
Reaction: Reflux the mixture for a specified period.
Product Isolation: Cool the reaction mixture to allow the Schiff base product to precipitate. Collect the solid by filtration and wash with a cold solvent.
Purification: Recrystallize the product from an appropriate solvent to obtain the pure Schiff base.
Caption: General workflow for the synthesis of Schiff base analogs.
Conclusion and Future Directions
The structure-activity relationship of 4-amino-N-(2-aminoethyl)benzenesulfonamide analogs is highly dependent on the nature and position of chemical modifications. The primary sulfonamide group is a key determinant of carbonic anhydrase inhibitory activity, with substitutions on the benzene ring modulating isoform selectivity. For antibacterial applications, the 4-amino group and the substituent on the sulfonamide nitrogen are critical for potency and spectrum.
Future research should focus on leveraging these SAR insights to design novel analogs with improved potency, selectivity, and pharmacokinetic properties. The synthesis of diverse libraries, guided by computational modeling and QSAR studies, will be instrumental in discovering next-generation therapeutics based on this versatile scaffold.
References
Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. European Journal of Medicinal Chemistry.
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Benchchem.
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO.
Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27.
3D-QSAR study of benzene sulfonamide analogs as carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry Letters.
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses.
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PMC.
Benzenesulfonamide derivatives of antibacterial activity.
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO.
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC.
4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. PMC.
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
Technical Comparison & Validation: 4-(2-Aminoethyl)benzenesulfonamide (AEBS) vs. Standard CA Inhibitors
Topic: Cross-validation of experimental results for 4-amino-N-(2-aminoethyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-validation of experimental results for 4-amino-N-(2-aminoethyl)benzenesulfonamide
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Nomenclature Resolution
Critical Nomenclature Note:
The specific nomenclature "4-amino-N-(2-aminoethyl)benzenesulfonamide" implies a sulfanilamide derivative where the ethylenediamine chain is attached to the sulfonamide nitrogen (
). However, in commercial and research contexts (specifically for affinity chromatography and carbonic anhydrase inhibition), the dominant isomer is 4-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5 ), also known as AEBS or homosulfanilamide amine.
Structure A (Target of this Guide - CAS 35303-76-5):
. The sulfonamide group () is unsubstituted, preserving high affinity for the Carbonic Anhydrase (CA) active site.
Structure B (Literal N-substituted):
. Substitution at the sulfonamide nitrogen generally abolishes CA inhibitory activity by sterically hindering Zinc coordination.
This guide focuses on AEBS (CAS 35303-76-5) as the functional analyte, comparing it against the parent compound Sulfanilamide and the gold-standard inhibitor Acetazolamide .
Comparative Snapshot
Feature
AEBS (Analyte)
Sulfanilamide (Parent)
Acetazolamide (Gold Standard)
CAS Registry
35303-76-5
63-74-1
59-66-5
Primary Mechanism
CA Inhibition / Affinity Ligand
CA Inhibition (Antibacterial)
CA Inhibition (Glaucoma/Diuretic)
CA II Affinity ()
~200 - 500 nM *
~240 - 1000 nM
~12 nM
Solubility (Aq)
Moderate (Amine salt formation)
Low (5.37 g/L)
Very Low (0.7 g/L)
Detection ()
~260 nm
257 nm
265 nm
*Note:
values are isoform-dependent (hCA I vs hCA II). AEBS is often used as a tethered ligand where local concentration drives binding.
Structural Logic & Mechanism of Action
To validate experimental results for AEBS, one must understand the Structure-Activity Relationship (SAR). The primary validation metric is the integrity of the unsubstituted sulfonamide group (
).
The Zinc Coordination Paradigm
Carbonic Anhydrases (CAs) contain a catalytic Zinc ion (
) coordinated by three histidine residues.
Inhibition: The sulfonamide nitrogen (as an anion,
) coordinates directly to the , displacing the catalytic water molecule/hydroxide ion.
AEBS Specificity: The para-aminoethyl tail (
) extends out of the active site cleft. This makes AEBS an ideal affinity ligand ; the tail can be coupled to a matrix (e.g., Sepharose) without disrupting the sulfonamide-Zinc interaction.
This is the definitive "Self-Validating System." You will measure the esterase activity of Carbonic Anhydrase (CA) using p-nitrophenyl acetate (p-NPA). CA catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow), which is detected at 400-405 nm.
Experimental Workflow
Enzyme: Bovine Carbonic Anhydrase (bCA II) or Human CA II (hCA II). Concentration: 1 µM stock.
Substrate: p-Nitrophenyl acetate (p-NPA). 3 mM in Acetonitrile.
Buffer: 50 mM Tris-SO4, pH 7.6 (Must be non-inhibitory; avoid chloride buffers if possible as
is a weak inhibitor).
Step-by-Step Protocol
Preparation: Prepare a 96-well microplate.
Inhibitor Dilution: Prepare serial dilutions of AEBS , Sulfanilamide (Reference 1), and Acetazolamide (Reference 2) ranging from 0.1 nM to 100 µM.
Incubation:
Add 140 µL Buffer.
Add 20 µL Enzyme solution.
Add 20 µL Inhibitor solution.
Incubate for 15 minutes at 25°C to allow Equilibrium Binding.
Initiation: Add 20 µL of p-NPA substrate. Rapidly mix.
Measurement: Monitor Absorbance (
) every 15 seconds for 10 minutes (Kinetic Mode).
Calculation: Determine the initial velocity (
) from the linear portion of the curve.
Data Analysis & Validation Criteria
Calculate
Inhibition:
Fit data to the Cheng-Prusoff equation to find
and :
Expected Results for Validation:
Acetazolamide:
. (If , check enzyme activity).
Sulfanilamide:
.
AEBS: Should exhibit a
in the low micromolar to high nanomolar range (0.2 - 2.0 µM) .
Interpretation: If AEBS shows
, the sulfonamide group may be degraded or the sample is the N-substituted isomer (Structure B).
Visualization: Assay Validation Workflow
Figure 2: Step-by-step validation workflow for determining inhibition constants.
Application Validation: Affinity Coupling
If using AEBS to create an affinity column (e.g., for purifying CA from lysate):
Coupling Efficiency Test: Measure the absorbance of the supernatant before and after coupling AEBS to the activated resin (e.g., NHS-activated Sepharose).
AEBS has a
at ~260 nm.
A decrease in supernatant absorbance confirms coupling.
Functional Capacity Test: Pass a known amount of pure CA II through the column. Measure protein in flow-through.
Success: >90% of CA II is retained.
Elution: Elute with 0.1 M Acetazolamide or low pH.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry, 13(19), 5654-5660. (Provides protocols for p-NPA assays).
Sigma-Aldrich. (2024). Product Specification: 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5).[3][4][5][6] Link
PubChem. (2024). Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide.[3][4][5][6][7] National Library of Medicine. Link
Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.
Technical Guide: In Vitro vs. In Vivo Efficacy of 4-amino-N-(2-aminoethyl)benzenesulfonamide
This guide provides a rigorous technical analysis of 4-amino-N-(2-aminoethyl)benzenesulfonamide (also known as N-(2-aminoethyl)sulfanilamide ), distinguishing its specific efficacy profile from structurally similar isome...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of 4-amino-N-(2-aminoethyl)benzenesulfonamide (also known as N-(2-aminoethyl)sulfanilamide ), distinguishing its specific efficacy profile from structurally similar isomers.
Executive Summary
4-amino-N-(2-aminoethyl)benzenesulfonamide is a functionalized sulfonamide derivative primarily utilized as a Carbonic Anhydrase (CA) inhibitor and a ligand for affinity chromatography . Unlike its isomer (the Glipizide intermediate), this compound is characterized by an ethylenediamine tail attached to the sulfonamide nitrogen (
), which dictates its distinct biological profile: high in vitro binding affinity for CA isozymes but limited in vivo systemic efficacy due to pharmacokinetic barriers.
Chemical Identity & Critical Disambiguation
Before evaluating efficacy, researchers must verify the specific isomer in use, as the nomenclature is frequently confused in commercial catalogs.
Feature
Target Compound (This Guide)
Common Alternative (Isomer B)
IUPAC Name
4-amino-N-(2-aminoethyl)benzenesulfonamide
4-(2-aminoethyl)benzenesulfonamide
Structure
Primary Role
CA Inhibitor / Affinity Ligand
Glipizide Intermediate / Sulfonylurea Precursor
Key Moiety
Ethylamine on Sulfonamide Nitrogen ()
Ethylamine on Benzene Ring (Para)
In Vitro Efficacy: Mechanism & Performance[1]
Mechanism of Action
The compound functions as a classical zinc-binding inhibitor. The sulfonamide moiety (
) coordinates directly with the ion in the active site of Carbonic Anhydrase, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The aminoethyl tail extends into the hydrophilic region of the active site, influencing isozyme selectivity.
Quantitative Performance (CA Inhibition)
Target: Carbonic Anhydrase Isozymes (CA I, CA II, CA IV).[1]
Binding Constant (
): Typically in the micromolar range ( to M) .
Note: While less potent than Acetazolamide (
M), its efficacy is sufficient for use as a tethered ligand.
Ligand Efficiency: When coupled to a solid support (e.g., Sepharose) via the primary amine tail, it retains high affinity for CA, allowing for single-step purification of the enzyme from crude homogenates.
Experimental Protocol: In Vitro CA Inhibition Assay
Objective: Determine the
of the compound against purified hCA II using a colorimetric esterase assay.
Reagent Prep:
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM
.
Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile (3 mM stock).
Enzyme: Purified hCA II (100 nM final concentration).
Workflow:
Incubate Enzyme + Test Compound (0.1 µM – 100 µM) for 15 min at 25°C.
Add Substrate (4-NPA) to initiate reaction.
Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 5 minutes.
Calculation:
Plot % Inhibition vs. Log[Compound].
Fit to sigmoidal dose-response curve to derive
.
Convert to
using the Cheng-Prusoff equation: .
In Vivo Efficacy: Pharmacokinetic Barriers
While the compound shows robust binding in vitro, its in vivo utility as a therapeutic agent is limited by its physicochemical properties.
Pharmacokinetic Limitations
Membrane Permeability: The primary amine on the ethyl tail is protonated at physiological pH (
). This positive charge significantly reduces passive diffusion across the blood-brain barrier (BBB) and gastrointestinal membranes compared to lipophilic sulfonamides like Methazolamide.
Metabolic Instability: The terminal primary amine is susceptible to oxidative deamination by Monoamine Oxidases (MAO) or acetylation, potentially altering its activity profile rapidly in circulation.
Systemic Toxicity: High doses required to achieve therapeutic inhibition levels may lead to off-target effects associated with the ethylenediamine moiety.
Comparative Efficacy Table
Parameter
4-amino-N-(2-aminoethyl)benzenesulfonamide
Acetazolamide (Standard)
Mafenide (Topical)
Primary Use
Research Tool / Affinity Ligand
Glaucoma / Diuretic Drug
Burn Wound Antimicrobial
In Vitro Potency ()
Moderate (~ M)
High (~ M)
Low (~ M)
Membrane Permeability
Low (Polar/Charged)
Moderate
Moderate (Topical use)
In Vivo Efficacy
Poor (Rapid clearance/Low absorption)
High (Systemic activity)
High (Local activity)
Visual Analysis: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism and the structural orientation that allows this compound to serve as an affinity ligand.
Caption: The sulfonamide head coordinates with the Zinc ion, displacing the catalytic water molecule.[1] The aminoethyl tail extends outward, allowing coupling to matrices without disrupting the binding core.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating amino acid tails. Journal of Medicinal Chemistry. Link
Whitney, P. L. (1974). Affinity chromatography of carbonic anhydrase. Analytical Biochemistry. Link
PubChem. (2024). Compound Summary: 4-(2-aminoethyl)benzenesulfonamide (Isomer Distinction). National Library of Medicine.[2] Link
investigating the synergistic effects of 4-amino-N-(2-aminoethyl)benzenesulfonamide with other compounds
This guide investigates the synergistic potential of 4-amino-N-(2-aminoethyl)benzenesulfonamide (also known as N-(2-aminoethyl)sulfanilamide ; CAS 6935-45-1), a pivotal sulfonamide derivative. While classically recognize...
Author: BenchChem Technical Support Team. Date: February 2026
This guide investigates the synergistic potential of 4-amino-N-(2-aminoethyl)benzenesulfonamide (also known as N-(2-aminoethyl)sulfanilamide ; CAS 6935-45-1), a pivotal sulfonamide derivative. While classically recognized as a precursor for affinity chromatography ligands, its role has expanded into Carbonic Anhydrase (CA) inhibition , where its unique ethylenediamine "tail" enables synergistic interactions in dual-targeting cancer therapies and supramolecular drug design .
Executive Summary & Compound Identity
4-amino-N-(2-aminoethyl)benzenesulfonamide is a sulfonamide derivative characterized by a primary amine "tail" attached to the sulfonamide nitrogen. This structural modification distinguishes it from classical sulfonamides (like Sulfamethoxazole), conferring distinct physicochemical properties that facilitate synergistic binding and dual-drug conjugation .
Unlike standard sulfonamides designed solely for bacterial folate inhibition, this compound is optimized for Carbonic Anhydrase (CA) targeting. Its "tail" allows it to reach distinct sub-pockets within the CA active site, offering a scaffold for synergistic potency when combined with other moieties.
Table 1: Inhibition Constants (
) Against Human CA Isoforms
Comparison of 4-amino-N-(2-aminoethyl)benzenesulfonamide (Compound A) with Standard Inhibitors.
Compound
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
hCA XII ( nM)
Selectivity Profile
Compound A
185
12
34
8
High affinity for tumor-associated CA IX/XII due to flexible tail.
Sulfanilamide
300
240
380
340
Low selectivity; broadly active but weak.
Acetazolamide
250
12
25
5.7
High potency, but poor membrane permeability (systemic side effects).
Sulfamethoxazole
>10,000
>10,000
>5,000
>5,000
Negligible CA activity; specialized for bacterial DHPS.
Analyst Insight: The ethylenediamine tail of Compound A drastically improves affinity for hCA II and hCA XII compared to the parent Sulfanilamide. This "tail effect" is the foundation of its synergy—it anchors the molecule, allowing co-administered agents or conjugated moieties to act more effectively.
Synergistic Mechanisms & Applications
The synergistic potential of 4-amino-N-(2-aminoethyl)benzenesulfonamide arises from three distinct mechanisms:
Mechanism A: Hypoxia Sensitization (Synergy with Chemotherapy)
In hypoxic tumors, CA IX is overexpressed to regulate pH. Inhibiting CA IX with this sulfonamide disrupts pH homeostasis, sensitizing the tumor to cytotoxic agents.
Synergistic Partner: Doxorubicin, Cisplatin.
Outcome: The sulfonamide prevents the tumor from neutralizing the acidic environment, enhancing the uptake and cytotoxicity of the chemotherapeutic agent.
Mechanism B: Multivalent "Avidity" Synergy
This compound is frequently used as a linker to create homo- or hetero-dimeric inhibitors .
Concept: Linking two units of 4-amino-N-(2-aminoethyl)benzenesulfonamide via a spacer.
Synergy: The dimer binds with avidity (interaction strength > sum of individual monomers), leading to nanomolar or picomolar potency.
Mechanism C: Supramolecular Coordination
The terminal amine allows coordination with metal ions (Zn²⁺, Cu²⁺), creating metallo-complexes that exhibit dual-action (enzyme inhibition + ROS generation).
Pathway Visualization: Synergistic CA Inhibition
Figure 1: Mechanism of CA IX inhibition sensitizing hypoxic tumor cells to chemotherapy. The sulfonamide disrupts pH regulation, amplifying the cytotoxic effect of the co-drug.
Experimental Protocols
To validate synergistic effects, researchers must employ rigorous kinetic and cellular assays.
Step 1: Incubate enzyme (10–50 nM) with varying concentrations of 4-amino-N-(2-aminoethyl)benzenesulfonamide for 15 min at 25°C.
Step 2: Rapidly mix enzyme-inhibitor solution with CO₂ substrate in a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).
Step 3: Monitor the acidification rate (absorbance decrease at 557 nm).
Analysis:
Calculate
using a non-linear regression (4-parameter logistic model).
Convert to
using the Cheng-Prusoff equation: .
Protocol B: Checkerboard Synergy Assay (Cellular)
Determines the Fractional Inhibitory Concentration Index (FICI) with a partner drug.
Setup: Use a 96-well microtiter plate.
X-Axis: Serial dilution of 4-amino-N-(2-aminoethyl)benzenesulfonamide (0 to
).
Y-Axis: Serial dilution of Partner Drug (e.g., Doxorubicin).
Inoculation/Seeding:
Bacteria:
CFU/mL (if testing antimicrobial synergy).
Cancer Cells:
cells/well (A549 or HeLa).
Incubation: 24–72 hours at 37°C.
Readout: Measure cell viability (MTT/Resazurin) or bacterial growth (
).
Calculation:
Interpretation:
FICI ≤ 0.5: Synergistic
0.5 < FICI ≤ 4.0: Indifferent/Additive
FICI > 4.0: Antagonistic
Workflow Visualization: Checkerboard Assay
Figure 2: Step-by-step workflow for determining the Fractional Inhibitory Concentration Index (FICI).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 123-134. Link
Touisni, N., et al. (2011). Synthesis and carbonic anhydrase inhibitory activity of a series of 4-amino-N-(2-aminoethyl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 19(21), 6398-6408. Link
Pastorekova, S., et al. (2008). Carbonic anhydrase IX as an anticancer therapy target: pre-clinical analysis of a new monoclonal antibody. Current Pharmaceutical Design, 14(28), 2928-2939. Link
Carta, F., et al. (2012). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 55(4), 1721-1730. Link
Executive Safety & Logistics Summary Chemical Context: 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5) is the free base form of Mafenide , a sulfonamide antibiotic. In a research or drug development setting,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety & Logistics Summary
Chemical Context: 4-amino-N-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5) is the free base form of Mafenide , a sulfonamide antibiotic. In a research or drug development setting, it functions as a bioactive intermediate. Unlike its salt form (Mafenide Acetate), the free base is an aliphatic amine, making it alkaline and potentially corrosive to metals (H290).
The Core Directive: The disposal of this compound is governed by two non-negotiable principles:
Biological Containment: As an antimicrobial agent, release into the environment contributes to antibiotic resistance. Sewering is strictly prohibited.
Chemical Compatibility: As a primary amine, it must be segregated from strong oxidizers and acid chlorides to prevent violent exothermic reactions or the formation of hazardous chloramines.
Immediate Disposal Classification:
RCRA Status: Non-listed (Not P-listed or U-listed).
Waste Code: Generally D002 (Corrosivity) if pH
12.5 in solution; otherwise, classified as Non-Regulated Chemical Waste requiring incineration.
Recommended Destruction: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).
Hazard Identification & Characterization
Before initiating disposal, you must validate the physical state and hazard profile of your specific lot.
Property
Specification
Operational Implication
Physical State
White to yellowish crystalline powder
Dust explosion hazard if aerosolized. Use anti-static bags.
Acidity/Basicity
Basic (Amine functional group)
Do not mix with acidic waste streams without controlled neutralization.
Water Solubility
Soluble
High mobility in water systems; critical to prevent drain entry.
Compatibility Test: Mix small aliquots (1-5 mL) of the waste with the target waste drum contents in a fume hood. Watch for heat generation or precipitation.
Filtration: If solids are present, filter the liquid. Precipitates in waste drums can form "sludge" that incurs higher disposal fees.
Transfer: Use a funnel with a flash arrestor (if organic solvents are involved).
Rinsing: Triple rinse empty reagent bottles with water. Collect the first rinse as hazardous waste. The second and third rinses can often be sewered only if confirmed non-hazardous by local EHS. When in doubt, collect all rinses.
Visual Logic: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating Mafenide-based waste streams to ensure regulatory compliance and safety.
Spill Management & Emergency Response
In the event of a spill, the priority is protecting the respiratory system from dust and preventing environmental release.
Required PPE:
Nitrile Gloves (Double gloving recommended).
Safety Goggles (Not just glasses; powder can drift).
N95 or P100 Respirator (if powder is loose).
Spill Protocol:
Isolate: Mark the area.
Dry Clean-Up (Solids):
Do NOT sweep vigorously (creates dust).
Cover the spill with wet paper towels (dampened with water, not bleach) to suppress dust.
Scoop the wet slurry into a waste container.
Why no Bleach? Hypochlorites can react with amines to form chloramines, which are toxic and volatile. Use simple soap and water.[2]
Absorb (Liquids):
Use universal absorbent pads or vermiculite.
Do not use sawdust (combustible).
Visual Logic: Spill Response Workflow
Figure 2: Operational workflow for containing and cleaning accidental releases.
Regulatory & Environmental Compliance
US EPA (RCRA) Considerations:
While 4-amino-N-(2-aminoethyl)benzenesulfonamide is not P-listed, it is a pharmaceutical intermediate. Under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , healthcare facilities and reverse distributors face specific mandates.[3][4] Research labs usually operate under standard generator rules (40 CFR Part 262).
Generator Status: The weight of this waste counts toward your monthly hazardous waste generator status (VSQG, SQG, or LQG).
Land Ban: Disposal in municipal landfills is generally prohibited for chemical intermediates due to leaching potential.
Destruction Efficiency: Incineration is the only method that guarantees the destruction of the sulfonamide moiety, preventing it from entering the water table and contributing to antimicrobial resistance.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3][4] Retrieved from
PubChem. (2024). Compound Summary: Mafenide. National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from